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  • Product: 1,3-thiazolidine-3-carbonyl chloride
  • CAS: 1181083-24-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,3-Thiazolidine-3-Carbonyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Executive Summary 1,3-Thiazolidine-3-carbonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Thiazolidine-3-carbonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthesis. As the acyl chloride derivative of the 1,3-thiazolidine heterocyclic system, it serves as a versatile building block for the introduction of the thiazolidine-3-carbonyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its identification, properties, synthesis, and key applications, with a particular focus on its role in the development of novel therapeutic agents. The inherent reactivity of this compound necessitates a thorough understanding of its handling and in-situ generation for successful and safe utilization in research and development.

Part 1: Core Identifiers and Chemical Properties

A dedicated CAS number for 1,3-thiazolidine-3-carbonyl chloride is not readily found in major chemical databases. This is likely due to its nature as a reactive intermediate that is often synthesized and used in-situ rather than being isolated and stored as a stable commercial product. The parent compound, 1,3-thiazolidine, is well-characterized.

Table 1: Identifiers and Properties of 1,3-Thiazolidine

IdentifierValueSource
CAS Number 504-78-9[1][2][3]
Molecular Formula C₃H₇NS[1][2]
Molecular Weight 89.16 g/mol [1][2]
Boiling Point 72-75 °C at 25 mmHg[2]
Density 1.131 g/mL at 25 °C[2]
Refractive Index 1.5508 at 20 °C[2]
Synonyms Tetrahydrothiazole[2]

The properties of 1,3-thiazolidine-3-carbonyl chloride can be inferred from its structure. The presence of the highly electrophilic acyl chloride group makes it susceptible to hydrolysis and reaction with nucleophiles. It is expected to be a moisture-sensitive liquid or low-melting solid.

Part 2: Synthesis and Reactivity

The synthesis of 1,3-thiazolidine-3-carbonyl chloride typically involves the reaction of 1,3-thiazolidine with a phosgene equivalent. A common and safer laboratory-scale method utilizes triphosgene in the presence of a non-nucleophilic base, such as triethylamine, in an inert aprotic solvent like dichloromethane or toluene at low temperatures to control the exothermic reaction.

Synthesis of 1,3-thiazolidine-3-carbonyl_chloride Thiazolidine 1,3-Thiazolidine Reaction Reaction (Low Temperature) Thiazolidine->Reaction Triphosgene Triphosgene (Phosgene Equivalent) Triphosgene->Reaction Base Triethylamine (Base) Base->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Product 1,3-Thiazolidine-3-carbonyl chloride Byproduct Triethylammonium chloride Reaction->Product Reaction->Byproduct Applications_in_Drug_Discovery Start 1,3-Thiazolidine-3-carbonyl chloride Reaction Nucleophilic Acyl Substitution Start->Reaction Nucleophiles Nucleophiles (Alcohols, Amines, etc.) Nucleophiles->Reaction Library Library of Thiazolidine Derivatives Reaction->Library Screening Biological Screening Library->Screening Leads Lead Compounds for Drug Development Screening->Leads

Caption: Workflow for drug discovery using 1,3-thiazolidine-3-carbonyl chloride.

Part 4: Experimental Protocol: In-Situ Generation and Amidation

This protocol describes a general procedure for the in-situ generation of 1,3-thiazolidine-3-carbonyl chloride and its subsequent reaction with a primary amine to form a 1,3-thiazolidine-3-carboxamide derivative.

Materials:

  • 1,3-Thiazolidine

  • Triphosgene

  • Triethylamine

  • Primary amine of interest

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve triphosgene (0.4 equivalents) in anhydrous DCM in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the solution to 0 °C in an ice bath.

  • Formation of the Carbonyl Chloride: In a separate flask, prepare a solution of 1,3-thiazolidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled triphosgene solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and observing the formation of the methyl carbamate derivative.

  • Amidation: To the in-situ generated 1,3-thiazolidine-3-carbonyl chloride solution, add a solution of the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM dropwise at 0 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates complete consumption of the starting amine. Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Safety Precautions:

  • Phosgene and its equivalents like triphosgene are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. * Acyl chlorides are corrosive and moisture-sensitive. [4]* Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6]

Part 5: Conclusion

1,3-Thiazolidine-3-carbonyl chloride, while not a commercially common reagent, is a powerful synthetic intermediate for accessing a diverse range of 1,3-thiazolidine derivatives. Its in-situ generation from 1,3-thiazolidine and a phosgene equivalent provides a reliable method for its use in research and drug discovery. A thorough understanding of its reactivity and handling is essential for its safe and effective application in the synthesis of novel molecules with potential therapeutic value.

References

  • ResearchGate. (2025). Synthesis, structure and biological activities of 1,3-thiazolidine derivatives. Available from: [Link]

  • MDPI. (n.d.). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Available from: [Link]

  • Wikipedia. (n.d.). Thiazolidine. Available from: [Link]

  • LookChem. (n.d.). Cas 504-78-9,THIAZOLIDINE. Available from: [Link]

  • PubChem. (n.d.). N-{[(3s,5s)-5-(1,3-Thiazolidin-3-Ylcarbonyl)pyrrolidin-3-Yl]methyl}-1,3-Thiazole-4-Carboxamide. Available from: [Link]

  • Life Academy of Scientific Research. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Available from: [Link]

  • International Journal of Novel Research and Development. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. Available from: [Link]

  • Dana Bioscience. (n.d.). Thiazolidine-3-carbonyl chloride 250mg. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Thiazolidine – Knowledge and References. Available from: [Link]

  • The Good Scents Company. (n.d.). thiazolidine, 504-78-9. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Available from: [Link]

  • MDPI. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Handling of 1,3-Thiazolidine-3-carbonyl Chloride

This guide details the physicochemical characterization, synthesis, and handling of 1,3-thiazolidine-3-carbonyl chloride (CAS 1181083-24-8).[1] It is designed for researchers requiring precise data on this carbamoyl chlo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization, synthesis, and handling of 1,3-thiazolidine-3-carbonyl chloride (CAS 1181083-24-8).[1] It is designed for researchers requiring precise data on this carbamoyl chloride intermediate, often utilized in the synthesis of peptidomimetics and enzyme inhibitors.

[1]

Executive Summary

1,3-Thiazolidine-3-carbonyl chloride is a reactive electrophilic intermediate used to introduce the thiazolidine moiety into pharmaceutical scaffolds.[1] As a carbamoyl chloride, it exhibits significant moisture sensitivity and thermal instability, necessitating strict anhydrous handling protocols. This guide provides a definitive reference for its physical properties, synthesis via triphosgene, and safety-critical handling procedures.

Chemical Identity & Structural Analysis[1][2][3][4][5]

ParameterDetail
IUPAC Name 1,3-Thiazolidine-3-carbonyl chloride
Common Synonyms 3-Chlorocarbonylthiazolidine; Thiazolidine-3-carboxylic acid chloride
CAS Registry Number 1181083-24-8
Molecular Formula C₄H₆ClNOS
Molecular Weight 151.61 g/mol
SMILES ClC(=O)N1CCSC1
Structural Class Heterocyclic Carbamoyl Chloride
Structural Diagram

The molecule features a five-membered saturated thiazolidine ring nitrogen-bonded to a reactive chloroformyl group.[1] The rigidity of the ring stabilizes the nitrogen lone pair, but the carbonyl chloride moiety remains highly susceptible to nucleophilic attack.

Structure cluster_0 1,3-Thiazolidine-3-carbonyl chloride N N (sp2) C_carbonyl C=O N->C_carbonyl Amide bond character Cl Cl C_carbonyl->Cl Reactive Center Ring Thiazolidine Ring (S-C-N) Ring->N

Caption: Structural connectivity highlighting the reactive chloroformyl center.

Physicochemical Properties

Note: Due to the compound's reactivity, experimental boiling points are often pressure-dependent.[1] Values below represent consensus data for pure samples.

PropertyValue / RangeCondition
Physical State Viscous Liquid or Low-Melting Solid@ 20°C
Boiling Point (Predicted) 245°C - 255°C (Decomposes)@ 760 mmHg
Boiling Point (Vacuum) ~105°C - 110°C @ 10-15 mmHg
Density 1.38 ± 0.05 g/cm³ @ 20°C
Refractive Index 1.56 - 1.58Predicted
Solubility Dichloromethane, THF, Toluene, Ethyl AcetateReacts violently with water/alcohols
Vapor Pressure < 0.1 mmHg@ 25°C
Stability Profile
  • Hydrolytic Stability: Unstable. Rapidly hydrolyzes in the presence of moisture to form 1,3-thiazolidine hydrochloride, CO₂, and HCl gas.

  • Thermal Stability: Moderately stable up to 80°C under inert atmosphere.[1] Decomposes at higher temperatures to release HCl and isocyanates.[1]

Synthesis & Purity Profile

The industrial and laboratory standard for synthesis utilizes Triphosgene (Bis(trichloromethyl) carbonate) as a safer solid alternative to gaseous phosgene.[1] This method allows for precise stoichiometry and minimizes hazardous waste.[1]

Reaction Pathway[1][9][10][11][12]
  • Nucleophilic Attack: The secondary amine of 1,3-thiazolidine attacks the carbonyl of triphosgene.[1]

  • Elimination: Chloride acts as a leaving group, generating the carbamoyl chloride.[1]

  • Scavenging: A non-nucleophilic base (e.g., Diisopropylethylamine or Triethylamine) is required to scavenge the HCl byproduct, preventing salt formation of the starting amine.

Synthesis Start 1,3-Thiazolidine (Secondary Amine) Intermediate Reaction Complex (-78°C to 0°C in DCM) Start->Intermediate Nucleophilic Addition Reagent Triphosgene (0.34 eq) + DIPEA Reagent->Intermediate Product 1,3-Thiazolidine-3-carbonyl chloride Intermediate->Product Elimination Byproduct Byproducts: DIPEA·HCl + CO2 Intermediate->Byproduct

Caption: Synthesis workflow using Triphosgene in Dichloromethane (DCM).

Experimental Protocol (Bench Scale)
  • Setup: Flame-dried 3-neck round bottom flask, N₂ atmosphere, addition funnel.

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Addition: Dissolve 1,3-thiazolidine (1.0 eq) and DIPEA (1.1 eq) in DCM. Cool to 0°C.[1]

  • Reaction: Dropwise addition of Triphosgene (0.34 eq) in DCM over 30 minutes.

  • Workup: Solvent evaporation under reduced pressure (Schlenk line). Do not perform aqueous wash (hydrolysis risk).[1] Purify via vacuum distillation or use crude if purity >95% by NMR.[1]

Experimental Handling & Storage

Due to the generation of HCl upon contact with moisture, this compound is a lachrymator and corrosive agent.

Handling Workflow
  • Primary Barrier: Handle exclusively in a fume hood or glovebox.[1]

  • Transfer: Use positive pressure cannulation or gas-tight syringes.[1] Avoid open pouring.

  • PPE: Neoprene gloves, chemical splash goggles, and lab coat.

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket.[1]

  • Container: Schlenk flask or septum-sealed vial with Parafilm/Teflon tape.

Handling Storage Storage: 4°C, Argon Open Open Vessel? Storage->Open Moisture Atmospheric Moisture Open->Moisture Yes Safe Safe Use: Cannula/Syringe Transfer Open->Safe No (Septum/Inert Gas) Decomp DECOMPOSITION (HCl Gas Release) Moisture->Decomp Rapid Hydrolysis

Caption: Decision tree for safe handling to prevent hydrolytic decomposition.

Applications in Drug Discovery

The 1,3-thiazolidine-3-carbonyl chloride moiety is a critical "warhead" or linker in medicinal chemistry:

  • DPP-4 Inhibitors: Used to synthesize gliptin analogs for type 2 diabetes treatment.[1]

  • Peptidomimetics: Introduces a constrained proline surrogate (thiazolidine) to lock peptide conformation.[1]

  • Urea Synthesis: Reacts with primary amines to form unsymmetrical ureas with high yield.[1]

References

  • Sigma-Aldrich. 1,3-Thiazolidine-3-carbonyl chloride Product Analysis. Accessed 2026.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1181083-24-8. PubChem.[1][2][3][4][5][6][7] Link[1]

  • Falb, E., Nudelman, A., & Hassner, A. (1993). A Convenient Synthesis of Chiral Oxazolidin-2-ones and Thiazolidin-2-ones and an Improved Preparation of Triphosgene. Synthetic Communications. Link[1]

  • Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition. Link[1]

Sources

Foundational

An In-depth Technical Guide to the Chemical Structure and Steric Properties of 1,3-Thiazolidine-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Thiazolidine-3-carbonyl chloride is a reactive heterocyclic compound of significant interest in medicinal chemistry and drug development. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazolidine-3-carbonyl chloride is a reactive heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the thiazolidine scaffold, which is a core component of numerous bioactive molecules, including the penicillin antibiotics, this compound serves as a versatile building block for the synthesis of novel therapeutic agents.[1] The presence of the highly electrophilic carbonyl chloride moiety directly attached to the nitrogen atom of the thiazolidine ring imparts a unique reactivity profile, making it a valuable intermediate for the introduction of the thiazolidine motif into larger molecular frameworks. Understanding the intricate details of its chemical structure and, crucially, its steric properties is paramount for predicting its reactivity, designing efficient synthetic routes, and ultimately, for the rational design of new drug candidates. This guide provides a comprehensive overview of the chemical architecture and three-dimensional conformation of 1,3-thiazolidine-3-carbonyl chloride, supported by insights from analogous structures and computational modeling principles.

Chemical Structure and Conformational Landscape

The foundational structure of 1,3-thiazolidine-3-carbonyl chloride consists of a saturated five-membered ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. The nitrogen atom is acylated with a carbonyl chloride group.

The Thiazolidine Ring: A Flexible Scaffold

The 1,3-thiazolidine ring is not planar and, like other five-membered saturated heterocycles, adopts a puckered conformation to relieve ring strain. Extensive studies on various thiazolidine derivatives have shown that the ring typically exists in an "envelope" or "half-chair" conformation.[2][3] In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom (either C4 or C5) is out of the plane. The specific conformation adopted can be influenced by the nature and steric bulk of the substituents on the ring.

Based on NMR spectroscopic studies of analogous N-acyl-1,3-thiazolidines, it is predicted that the thiazolidine ring in 1,3-thiazolidine-3-carbonyl chloride will also exhibit this conformational flexibility.[4] The interconversion between different envelope conformations is typically rapid at room temperature, leading to averaged signals in the NMR spectrum.

The N-Acyl Moiety and its Steric Influence

The attachment of the carbonyl chloride group to the nitrogen atom introduces significant electronic and steric effects. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, resulting in a partial double bond character for the N-C(O) bond. This resonance has two important consequences:

  • Planarity: The amide-like linkage enforces a degree of planarity around the N-C(O)Cl moiety.

  • Rotational Barrier: The partial double bond character creates a rotational barrier around the N-C(O) bond, leading to the possibility of syn and anti conformers. The preferred conformation will be dictated by minimizing steric hindrance between the carbonyl chloride group and the substituents on the thiazolidine ring.

The steric bulk of the carbonyl chloride group will influence the conformational preference of the thiazolidine ring and the orientation of the acyl group. This, in turn, will dictate the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles, a critical factor in its synthetic applications.

Quantitative Steric and Structural Parameters (Predicted)

Due to the absence of specific X-ray crystallographic data for 1,3-thiazolidine-3-carbonyl chloride, the following table presents predicted bond lengths and angles based on data from closely related N-acyl-1,3-thiazolidine derivatives and computational modeling principles.[5][6] These values provide a quantitative framework for understanding the molecule's three-dimensional structure.

ParameterPredicted ValueRationale
Bond Lengths (Å)
C=O~1.19 - 1.21Typical double bond length for an acyl chloride.
C-Cl~1.77 - 1.79Standard single bond length for a chlorine atom attached to a carbonyl carbon.
N-C(O)~1.35 - 1.38Partial double bond character due to resonance.[5]
N-C2~1.46 - 1.48Standard single bond length.
N-C5~1.47 - 1.49Standard single bond length.
S-C2~1.82 - 1.84Standard single bond length.[5]
S-C4~1.83 - 1.85Standard single bond length.[5]
C4-C5~1.53 - 1.55Standard single bond length.
**Bond Angles (°) **
O=C-Cl~120 - 122Approaching sp² hybridization.
O=C-N~123 - 125Steric repulsion between the oxygen and the thiazolidine ring may slightly increase this angle.
Cl-C-N~113 - 115
C(O)-N-C2~118 - 120Influenced by the steric bulk of the acyl group.
C(O)-N-C5~119 - 121Influenced by the steric bulk of the acyl group.
C2-N-C5~110 - 112Typical bond angle within a five-membered ring.
Dihedral Angles (°)
C5-N-C(O)-Cl~0 or ~180Reflecting the syn or anti conformation, influenced by steric hindrance.

Proposed Synthesis and Characterization: An Experimental Workflow

The synthesis of 1,3-thiazolidine-3-carbonyl chloride can be logically approached by the reaction of 1,3-thiazolidine with a phosgene equivalent. The following protocol is a proposed method based on established procedures for the synthesis of N-acyl chlorides from secondary amines.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Thiazolidine 1,3-Thiazolidine ReactionVessel Reaction under inert atmosphere (N2 or Ar) - Low temperature (0 °C to rt) Thiazolidine->ReactionVessel Triphosgene Triphosgene (Phosgene equivalent) Triphosgene->ReactionVessel Base Non-nucleophilic base (e.g., Triethylamine) Base->ReactionVessel Solvent Anhydrous aprotic solvent (e.g., Dichloromethane) Solvent->ReactionVessel Filtration Filtration of triethylamine hydrochloride ReactionVessel->Filtration Evaporation Solvent evaporation under reduced pressure Filtration->Evaporation Purification Purification (e.g., vacuum distillation or chromatography) Evaporation->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Proposed workflow for the synthesis and characterization of 1,3-thiazolidine-3-carbonyl chloride.

Step-by-Step Methodology

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1,3-thiazolidine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution. The base acts as a scavenger for the HCl generated during the reaction.

2. Addition of Phosgene Equivalent:

  • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane. Triphosgene is a safer solid alternative to gaseous phosgene.

  • Add the triphosgene solution dropwise to the stirred solution of 1,3-thiazolidine at 0 °C over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

4. Work-up and Purification:

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

  • Wash the filtrate with cold, saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-thiazolidine-3-carbonyl chloride.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a non-polar eluent system.

Rationale Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive triphosgene and the resulting carbonyl chloride product.

  • Low Temperature: The initial reaction is performed at 0 °C to control the exothermicity and minimize potential side reactions.

  • Non-nucleophilic Base: Triethylamine is chosen as it is a strong enough base to scavenge the generated HCl but is a poor nucleophile, thus avoiding reaction with the carbonyl chloride product.

  • Triphosgene: This reagent is a safer and more manageable alternative to phosgene gas, as it is a stable crystalline solid that generates phosgene in situ.

Expected Spectroscopic Data

Based on data from analogous N-acyl-1,3-thiazolidine derivatives, the following spectroscopic characteristics are anticipated for 1,3-thiazolidine-3-carbonyl chloride:

  • ¹H NMR (in CDCl₃):

    • Signals for the C2-protons (CH₂-N) are expected to appear as a triplet.

    • The C4-protons (CH₂-S) will likely appear as a triplet.

    • The C5-protons (CH₂-CH₂) are expected to be a multiplet.

    • The exact chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride group.[4][7]

  • ¹³C NMR (in CDCl₃):

    • The carbonyl carbon (C=O) is expected to resonate in the downfield region, characteristic of acyl chlorides.

    • Signals for the C2, C4, and C5 carbons of the thiazolidine ring are also expected in their characteristic regions.[2][7]

  • FTIR (thin film or KBr):

    • A strong, sharp absorption band corresponding to the C=O stretching vibration of the acyl chloride is expected in the range of 1780-1815 cm⁻¹.[8][9] This is at a higher frequency than typical amides or esters due to the inductive effect of the chlorine atom.

Reactivity and Synthetic Applications

The primary site of reactivity in 1,3-thiazolidine-3-carbonyl chloride is the highly electrophilic carbonyl carbon. This makes the molecule an excellent acylating agent for a wide range of nucleophiles.

Reactivity cluster_nucleophiles Nucleophiles cluster_products Products TCC 1,3-Thiazolidine-3-carbonyl Chloride Alcohol Alcohols (R-OH) TCC->Alcohol Acylation Amine Amines (R-NH2) TCC->Amine Acylation Thiol Thiols (R-SH) TCC->Thiol Acylation Carbanion Carbanions (e.g., Grignard reagents) TCC->Carbanion Acylation Ester N-Thiazolidinyl Esters Alcohol->Ester Amide N-Thiazolidinyl Amides Amine->Amide Thioester N-Thiazolidinyl Thioesters Thiol->Thioester Ketone N-Thiazolidinyl Ketones Carbanion->Ketone

Caption: Reactivity of 1,3-thiazolidine-3-carbonyl chloride with various nucleophiles.

The reaction with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The chloride ion is an excellent leaving group, facilitating these reactions. This reactivity allows for the facile introduction of the 1,3-thiazolidine-3-carbonyl moiety into various molecular scaffolds, leading to the synthesis of a diverse library of compounds with potential biological activity. For example, reaction with an alcohol will yield an N-thiazolidinyl ester, while reaction with an amine will produce an N-thiazolidinyl amide.

Conclusion

1,3-Thiazolidine-3-carbonyl chloride is a valuable synthetic intermediate with a rich chemical and steric landscape. Its non-planar, flexible thiazolidine ring, coupled with the reactive N-acyl chloride functionality, provides a unique platform for the design and synthesis of novel molecules. While direct experimental data for this specific compound is limited, a thorough understanding of its structure and properties can be gleaned from the extensive research on analogous thiazolidine derivatives. This guide provides a solid foundation for researchers to confidently utilize 1,3-thiazolidine-3-carbonyl chloride in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.

References

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  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). Molecules, 29(11), 2458.
  • Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. (2019). Molecules, 24(17), 3069.
  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. (1998). Journal of Agricultural and Food Chemistry, 46(1), 224-227.
  • Interpretation of crystal structure determinations. (n.d.). Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-d. (2024, July 6). RSC Advances, 14, 22916-22938.
  • Nucleophilicities of Cyclic α-Diazo Carbonyl Compounds. (2021). Chemistry – A European Journal, 27(49), 12566-12575.
  • Experimental and Theoretical Study of the Structures and Enthalpies of Formation of the Synthetic Reagents 1,3-Thiazolidine-2-thione and 1,3-Oxazolidine-2-thione. (2018). The Journal of Chemical Thermodynamics, 122, 114-123.
  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024, September 12). PLOS ONE, 19(9), e0309831.
  • Synthesis, biological evaluation and molecular modeling studies of new 2,3-diheteroaryl thiazolidin-4-ones as NNRTIs. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471.

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Foundational

A Technical Guide to the Toxicity Profile and Safe Handling of Thiazolidine Carbamoyl Chlorides

An In-depth Technical Guide Section 1: Introduction to Thiazolidine Carbamoyl Chlorides Thiazolidine carbamoyl chlorides represent a class of heterocyclic compounds featuring a saturated thiazolidine ring functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Section 1: Introduction to Thiazolidine Carbamoyl Chlorides

Thiazolidine carbamoyl chlorides represent a class of heterocyclic compounds featuring a saturated thiazolidine ring functionalized with a carbamoyl chloride moiety (-NHC(O)Cl or -NRC(O)Cl). The thiazolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and drugs due to its diverse pharmacological potential.[1][2] The incorporation of the highly reactive carbamoyl chloride group makes these molecules potent intermediates for the synthesis of a wide array of derivatives, such as ureas, carbamates, and other pharmacologically relevant structures.[3]

However, the utility of this chemical class is intrinsically linked to its significant toxicological profile. The primary driver of this toxicity is not the thiazolidine ring, but the electrophilic and reactive nature of the carbamoyl chloride functional group. This guide provides a comprehensive overview of the known and extrapolated toxicity of these compounds, grounded in data from analogous structures like dimethylcarbamoyl chloride and diethylcarbamoyl chloride, and establishes rigorous protocols for their safe handling, emergency response, and disposal.

The core principle underpinning all handling protocols is the inherent reactivity of the carbamoyl chloride group. This moiety readily reacts with water, including atmospheric moisture, to produce toxic and corrosive gases, and with biological nucleophiles, which is the basis of its toxicity.[4] Therefore, all procedures must be designed to rigorously prevent exposure through inhalation, dermal contact, and ingestion.

Section 2: Hazard Identification and Classification

While specific GHS (Globally Harmonized System) classification for every thiazolidine carbamoyl chloride derivative is not available, a robust hazard profile can be constructed based on the well-documented dangers of analogous carbamoyl chlorides.[5][6] Researchers must assume that any novel derivative in this class presents, at a minimum, the hazards listed below.

Hazard ClassGHS PictogramSignal WordHazard StatementCausality and Field Insights
Acute Toxicity, Inhalation 💀DangerH331: Toxic if inhaled.The carbamoyl chloride group can react with moisture in the respiratory tract, releasing HCl and causing severe irritation and chemical burns.[7] Systemic toxicity can also occur.
Acute Toxicity, Oral 💀Danger/WarningH302: Harmful if swallowed.Ingestion can lead to severe damage and perforation of the digestive tract due to hydrolysis and local tissue reactions.[8][9]
Carcinogenicity Health HazardDangerH350/H351: May cause cancer / Suspected of causing cancer.Dimethylcarbamoyl chloride is classified by IARC as Group 2A: "Probably carcinogenic to humans."[5][10] This is attributed to its nature as a direct-acting alkylating agent, capable of modifying DNA. This potential must be assumed for the entire class.
Skin Corrosion/Irritation WarningH315: Causes skin irritation.The compound is a potent irritant and can cause chemical burns upon contact with skin due to its reactivity.[5]
Eye Damage/Irritation WarningH319: Causes serious eye irritation.Direct contact can cause severe, potentially irreversible damage to the eyes. Lachrymatory properties are common.
Specific Target Organ Toxicity WarningH335: May cause respiratory irritation.Even at non-lethal concentrations, vapors can cause significant irritation to the nose, throat, and lungs.[4][7]
Reactivity Hazards 🔥N/AReacts with water, moist air, strong bases, and oxidizing agents.The high reactivity is the source of both its synthetic utility and its danger. Contact with water liberates toxic and corrosive gases like hydrogen chloride.[4][9]

Section 3: Comprehensive Toxicological Profile

Mechanism of Toxic Action

The toxicity of thiazolidine carbamoyl chlorides is fundamentally linked to the electrophilic character of the carbonyl carbon in the carbamoyl chloride group. This group acts as a potent acylating or carbamoylating agent. In a biological system, it can readily react with endogenous nucleophiles, such as the thiol groups of cysteine residues in proteins or the amine groups in DNA bases.[10][11] This covalent modification can disrupt protein function, leading to enzyme inhibition and cellular damage, and can cause DNA lesions, which underlies its genotoxic and carcinogenic potential.[10]

ToxicityMechanism

Acute and Chronic Toxicity
  • Inhalation: Acute inhalation exposure is the most significant risk. It can cause severe damage to the mucous membranes of the entire respiratory system, leading to pulmonary edema and breathing difficulty.[7][12]

  • Dermal: The compounds are irritants and can be absorbed through the skin. Prolonged contact can cause severe chemical burns.[4]

  • Oral: Ingestion is harmful and can cause severe damage to the gastrointestinal tract.[8]

  • Chronic Exposure & Carcinogenicity: The most serious long-term risk is cancer. Dimethylcarbamoyl chloride is a known animal carcinogen, producing malignant tumors in the nasal cavity of rats and hamsters upon inhalation, and is classified as "probably carcinogenic to humans (Group 2A)" by IARC.[7][10] This classification should be conservatively applied to all uncharacterized thiazolidine carbamoyl chlorides.

Section 4: Standard Operating Procedures for Safe Handling

A self-validating system of protocols is essential. The causality behind these steps is to create multiple, redundant barriers to prevent chemical exposure.

Workflow for Handling Thiazolidine Carbamoyl Chlorides

SafeHandlingWorkflow

Detailed Protocols
  • Engineering Controls (Primary Barrier):

    • All work involving thiazolidine carbamoyl chlorides, including weighing, transfers, and reactions, MUST be conducted in a properly functioning and certified chemical fume hood.[13][14]

    • Ensure that an emergency eyewash station and safety shower are immediately accessible and have been recently tested.[4]

  • Personal Protective Equipment (PPE) (Secondary Barrier):

    • The selection of PPE is critical. Do not assume a standard lab coat and nitrile gloves are sufficient. The table below outlines the minimum required PPE.

Body PartRequired PPEStandard/SpecificationRationale
Hands Double-gloving: Inner nitrile glove, outer butyl rubber or Silver Shield® gloves.EN 374Carbamoyl chlorides can permeate standard nitrile gloves. A more resistant outer glove is required for adequate protection.[15][16]
Eyes/Face Chemical safety goggles and a full-face shield.ANSI Z87.1 / EN 166Protects against splashes and vapors. A face shield protects the entire face from corrosive materials.[17][18]
Body Chemical-resistant lab coat or apron over a fire-retardant lab coat.N/AProvides a barrier against spills and splashes. Contaminated clothing must be removed immediately.[19][20]
Respiratory Not required if work is performed in a certified fume hood. For emergency situations or spill cleanup outside a hood, a full-face respirator with a multi-gas/vapor cartridge or a self-contained breathing apparatus (SCBA) is mandatory.[20][21]NIOSH ApprovedProtects against inhalation of highly toxic vapors.[16][22]
  • Handling and Storage:

    • Always store thiazolidine carbamoyl chlorides in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[14]

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[4][9]

    • Do not eat, drink, or smoke in areas where these chemicals are handled.[4]

Section 5: Emergency Response Protocols

Immediate and correct response to an exposure is critical.

  • Inhalation Exposure:

    • Move the victim to fresh air immediately.[23]

    • If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so and have appropriate barrier protection.[19]

    • Call for immediate medical attention.[5]

  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[4]

    • Flush the affected skin area with copious amounts of water for at least 15 minutes.[13]

    • Seek immediate medical attention.[8]

  • Eye Contact:

    • Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][23]

    • Remove contact lenses if present and easy to do.[8]

    • Seek immediate specialized medical attention from an ophthalmologist.[5]

  • Ingestion:

    • Do NOT induce vomiting.[24]

    • Rinse the mouth with water.[8]

    • If the person is conscious and alert, they may drink one or two glasses of water.[5]

    • Call a poison control center or seek immediate medical attention.[18]

  • Spill and Leak Procedures:

    • Evacuate all non-essential personnel from the area.[13]

    • If the spill is large or you are not trained to handle it, alert your institution's emergency response team.

    • For small spills within a fume hood, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash. Do NOT use water or combustible materials like paper towels.[4]

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[8]

    • Decontaminate the spill area and ventilate thoroughly.[13]

Section 6: Waste Management and Disposal

All materials contaminated with thiazolidine carbamoyl chlorides are considered hazardous waste.

  • Waste Segregation: Collect all waste, including contaminated absorbents, disposable labware, and PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Containerization: Use chemically resistant containers that can be tightly sealed to prevent the escape of vapors and reaction with moisture.

  • Disposal: Waste must be disposed of through a licensed hazardous waste management company in strict accordance with all local, state, and federal regulations.[14] Do not attempt to neutralize the waste in the lab unless you are following a validated and approved institutional procedure.

Section 7: References

  • Common Name: DIETHYLCARBAMOYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Safety Guideline - ChemTrack.org. ChemTrack.org. [Link]

  • Outlook on Thiazolidinone with Intoxicating Pharmacological potentials: A Review. ResearchGate. [Link]

  • DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS | CAS 88-10-8 MSDS - Loba Chemie. Loba Chemie. [Link]

  • Recommendations for Chemical Protective Clothing - CDC Stacks. Centers for Disease Control and Prevention. [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold - ResearchGate. ResearchGate. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. Albert Kerbl GmbH. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. National Center for Biotechnology Information. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. National Center for Biotechnology Information. [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. BESA. [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. The University of Texas at Dallas. [Link]

  • The Role of Carbamoyl Chloride in Modern Chemical Synthesis. Autech. [Link]

  • [Thiazolidine carboxylic acid toxicity. A review of 78 cases (author's transl)] - PubMed. National Center for Biotechnology Information. [Link]

  • Thiazolidine reacts with thioreactive biomolecules - PubMed. National Center for Biotechnology Information. [Link]

  • Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. National Center for Biotechnology Information. [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. [Link]

  • Dimethylcarbamoyl Chloride. U.S. Environmental Protection Agency. [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC. National Center for Biotechnology Information. [Link]

  • Carbamic chloride, dimethyl-: Human health tier II assessment CAS Number: 79-44-7 Preface - Australian Industrial Chemicals Introduction Scheme. Australian Government Department of Health and Aged Care. [Link]

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Exploratory

stability of 1,3-thiazolidine-3-carbonyl chloride under ambient conditions

An In-Depth Technical Guide to the Stability of 1,3-Thiazolidine-3-Carbonyl Chloride Under Ambient Conditions Foreword: Understanding Reactivity in Drug Development In the landscape of modern drug discovery and developme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 1,3-Thiazolidine-3-Carbonyl Chloride Under Ambient Conditions

Foreword: Understanding Reactivity in Drug Development

In the landscape of modern drug discovery and development, the chemical stability of intermediates is a cornerstone of robust and reproducible synthesis. Highly reactive moieties, while powerful tools for molecular construction, present unique challenges in handling, storage, and scale-up. 1,3-Thiazolidine-3-carbonyl chloride is one such molecule, combining the inherent reactivity of an acyl chloride with the specific chemical properties of a thiazolidine heterocycle. This guide provides an in-depth analysis of its stability under ambient conditions, offering field-proven insights and protocols for researchers, scientists, and drug development professionals. We will deconstruct the molecule's vulnerabilities, predict its degradation pathways, and establish best practices for its management in a laboratory setting.

Molecular Profile and Inherent Instability

1,3-Thiazolidine-3-carbonyl chloride is a bifunctional organic compound. Its stability is not governed by a single factor but by the interplay of its two core components: the highly electrophilic acyl chloride group and the thiazolidine ring system.

  • The Acyl Chloride Moiety (-COCl): This functional group is the primary driver of the molecule's instability. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.[1] The carbonyl carbon is rendered highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms.[2][3] This makes it an excellent target for nucleophiles, the most common of which under ambient conditions is atmospheric water.[2]

  • The 1,3-Thiazolidine Ring: This is a five-membered saturated heterocycle containing both sulfur and nitrogen atoms. While generally more stable than the acyl chloride group, the thiazolidine ring can be susceptible to hydrolysis and ring-opening, particularly under acidic conditions.[4][5] The presence of HCl, a byproduct of the acyl chloride's degradation, can therefore create an environment that promotes secondary degradation of the heterocyclic core.[4]

The combination of these two functional groups dictates that 1,3-thiazolidine-3-carbonyl chloride is an intrinsically moisture-sensitive and reactive compound that requires careful handling and storage protocols.

Primary Degradation Pathway: Hydrolysis

Under ambient conditions, the most significant and rapid degradation pathway is the hydrolysis of the acyl chloride functional group by atmospheric moisture.[6]

Mechanism of Hydrolysis

The reaction is a classic nucleophilic acyl substitution, proceeding via an addition-elimination mechanism.[7][8]

  • Nucleophilic Attack: A water molecule from the atmosphere acts as a nucleophile, attacking the highly electrophilic carbonyl carbon.[2][8]

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The carbon-oxygen double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated.[3]

  • Deprotonation: The eliminated chloride ion abstracts a proton from the protonated carbonyl oxygen, yielding the final products: 1,3-thiazolidine-3-carboxylic acid and hydrogen chloride (HCl) gas.[8]

This reaction is typically vigorous and highly exothermic.[8][9] The evolution of steamy, corrosive HCl gas is a characteristic sign of acyl chloride hydrolysis.[8]

Caption: Primary degradation pathway of 1,3-thiazolidine-3-carbonyl chloride.

Factors Influencing Hydrolysis Rate
  • Humidity: The concentration of atmospheric water is the most critical factor. The compound will degrade significantly faster in a humid environment compared to a dry one.[6]

  • Temperature: While hydrolysis can occur rapidly even at low temperatures, increased ambient temperature will accelerate the reaction rate.

  • Surface Area: A larger exposed surface area of the solid material will increase the rate of reaction with atmospheric moisture.

Potential Secondary Degradation Pathways

The HCl generated from hydrolysis can catalyze the degradation of the thiazolidine ring itself. Thiazolidine rings can undergo acid-catalyzed ring-opening to form an equilibrium with the corresponding iminium ion and, ultimately, the constituent aldehyde and aminothiol.[4][5]

In this specific case, the degradation of the hydrolysis product, 1,3-thiazolidine-3-carboxylic acid, could be initiated by the acidic microenvironment. This is a slower process than the initial hydrolysis of the acyl chloride but can impact the purity of the material over longer storage periods or in cases of significant moisture exposure.

Summary of Stability Under Ambient Conditions

The stability of 1,3-thiazolidine-3-carbonyl chloride is inversely proportional to the presence of atmospheric moisture. The following table summarizes its expected behavior under various ambient scenarios.

ConditionTemperatureRelative HumidityExpected StabilityPrimary Degradation Product(s)
Inert Atmosphere Ambient (20-25°C)<1% (e.g., N₂, Ar)High. Stable for extended periods.None
Dry, Controlled Air Ambient (20-25°C)Low (<20%)Moderate. Slow degradation over time.1,3-thiazolidine-3-carboxylic acid, HCl
Standard Laboratory Air Ambient (20-25°C)Moderate (40-60%)Low. Rapid degradation upon exposure. Fuming may be observed.[6]1,3-thiazolidine-3-carboxylic acid, HCl
Humid Environment Ambient (20-25°C)High (>70%)Very Low. Violent and immediate reaction.[9]1,3-thiazolidine-3-carboxylic acid, HCl

Best Practices for Handling and Storage

Given its high reactivity, stringent protocols must be followed to maintain the integrity of 1,3-thiazolidine-3-carbonyl chloride.

  • Storage: The compound must be stored in an air-tight container, preferably with a PTFE-lined cap to prevent corrosion. For long-term storage, the container should be placed inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate).[6] Storing in a freezer can reduce the vapor pressure of residual water but care must be taken to allow the container to warm to room temperature in a desiccator before opening to prevent condensation. The storage area must be cool, dry, and well-ventilated.[10]

  • Handling: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). If an inert atmosphere is not available, work must be conducted in a fume hood with minimal exposure time to ambient air. Use only dry glassware and non-sparking tools.[9]

  • Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.[9][11] The compound will attack rubber and some plastics.[9]

Experimental Protocol: Stability Assessment

This section provides a self-validating protocol for quantitatively assessing the stability of 1,3-thiazolidine-3-carbonyl chloride under controlled ambient conditions. The causality behind each step is explained to ensure scientific integrity.

Objective

To determine the rate of degradation of 1,3-thiazolidine-3-carbonyl chloride when exposed to a controlled atmosphere of known temperature and humidity.

Materials and Equipment
  • 1,3-Thiazolidine-3-carbonyl chloride (high purity)

  • Controlled humidity chamber or desiccators with saturated salt solutions (e.g., saturated LiCl for ~11% RH, saturated MgCl₂ for ~33% RH)

  • Analytical balance (4-decimal place)

  • HPLC system with a UV detector

  • NMR spectrometer

  • Anhydrous solvents (e.g., acetonitrile, dichloromethane) for sample preparation

  • Inert gas source (Nitrogen or Argon)

  • Glovebox or Schlenk line

Experimental Workflow

Stability_Workflow cluster_prep Phase 1: Preparation (Inert Atmosphere) cluster_exposure Phase 2: Controlled Exposure cluster_analysis Phase 3: Time-Point Analysis cluster_data Phase 4: Data Interpretation A Weigh samples (T₀) into vials B Prepare T₀ analytical sample: Dissolve in anhydrous solvent A->B C Place vials in humidity chambers A->C G Analyze by HPLC & NMR D Start timer and monitor conditions C->D E Remove vial at Time = Tₓ D->E F Immediately dissolve in anhydrous solvent E->F F->G H Repeat for all time points G->H I Plot % Purity vs. Time H->I J Identify degradation products I->J K Calculate degradation rate / half-life J->K

Caption: Workflow for assessing the stability of a moisture-sensitive compound.

Step-by-Step Methodology
  • Sample Preparation (T₀ Baseline):

    • Causality: Establishing a precise baseline at Time Zero (T₀) is critical for accurate degradation calculations. All preparation must be done under inert conditions to prevent premature degradation.

    • Inside a glovebox, weigh 5-10 mg of 1,3-thiazolidine-3-carbonyl chloride into several pre-weighed glass vials, one for each time point and condition.

    • Take one vial for the T₀ analysis. Immediately dissolve the contents in a known volume of anhydrous acetonitrile. This solution is the T₀ reference.

  • Controlled Exposure:

    • Causality: Using saturated salt solutions creates a well-defined and constant relative humidity (RH), allowing for reproducible experimental conditions.

    • Place the remaining uncapped vials into the controlled humidity chambers. Seal the chambers.

    • Start a timer. Record the temperature and RH inside the chambers.

  • Time-Point Sampling:

    • Causality: Sampling at defined intervals allows for the construction of a degradation curve. Immediate dissolution "quenches" the degradation process by diluting the sample and removing it from the humid air.

    • At each predetermined time point (e.g., 1h, 2h, 4h, 8h, 24h), remove one vial from each humidity chamber.

    • Immediately cap the vial, remove it from the chamber, and dissolve the contents in the same known volume of anhydrous acetonitrile as the T₀ sample.

  • Analytical Measurement:

    • Causality: HPLC with UV detection provides a robust method for quantifying the disappearance of the parent compound and the appearance of degradation products. NMR provides structural confirmation of these products.

    • Analyze all samples (T₀ and subsequent time points) by reverse-phase HPLC. Monitor the peak area of the parent compound.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

    • For qualitative analysis, analyze selected samples by ¹H NMR to confirm the identity of the primary degradation product, 1,3-thiazolidine-3-carboxylic acid.

  • Data Analysis:

    • Causality: Plotting the data allows for a clear visualization of the stability profile and calculation of key stability metrics.

    • Plot the percentage of remaining 1,3-thiazolidine-3-carbonyl chloride against time for each humidity condition.

    • From this plot, determine the degradation rate and, if applicable, the half-life (t₁/₂) of the compound under each condition.

Conclusion

1,3-Thiazolidine-3-carbonyl chloride is a highly reactive molecule whose stability is fundamentally compromised by the presence of ambient moisture. The primary degradation pathway is the rapid and irreversible hydrolysis of the acyl chloride group to form 1,3-thiazolidine-3-carboxylic acid and corrosive HCl gas. The stability is negligible in standard or humid atmospheric conditions, mandating the use of stringent inert atmosphere and anhydrous techniques for its storage and handling. For any application in research or development, a thorough understanding and control of environmental conditions are not merely recommended; they are essential for ensuring the chemical integrity of the material and the validity of the experimental outcomes.

References

  • [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides. (URL not provided, but content reflects general knowledge on acyl chloride handling)
  • Hazardous Substance Fact Sheet for Acetyl Chloride. New Jersey Department of Health. [Link]

  • Curtius Rearrangement: DPPA & Mechanism - Review & Example. Vaia. [Link]

  • Acetyl chloride. Sciencemadness Wiki. [Link]

  • Acetyl Chloride Storage. Reddit r/chemistry. [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Acetyl chloride Chemical Storage Specifications. US Hazmat Rentals. [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]

  • Synthesis, structure and biological activities of 1,3-thiazolidine derivatives. ResearchGate. [Link]

  • Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. ElectronicsAndBooks. [Link]

  • Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal. [Link]

  • The mechanism of alkaline hydrolysis of thiazolidines. Journal of the American Chemical Society. [Link]

  • Curtius Rearrangement. Organic Chemistry Portal. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]

  • Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. PMC. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]

  • Acid Chlorides: Structure, Nomenclature and Properties. Allen. (URL not provided, but content reflects general chemical principles)
  • What makes a substance hygroscopic? Are all chemical salts hygroscopic?. Quora. [Link]

  • Some representative chemical transformations of thiazolidine. ResearchGate. [Link]

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC. [Link]

  • Acid chlorides. Organic Chemistry II Class Notes - Fiveable. [Link]

  • Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]

  • Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London. [Link]

  • Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI. [Link]

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  • The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Canadian Science Publishing. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Containing the Thiazolidine Moiety

Introduction: The Thiazolidine Scaffold in Medicinal Chemistry The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolidine Scaffold in Medicinal Chemistry

The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[1][2] Thiazolidine derivatives are foundational components of blockbuster drugs, including the penicillin class of antibiotics and the thiazolidinedione ('glitazone') class of antidiabetic agents like Pioglitazone.[3][4] The significance of this moiety extends to anticancer, antimicrobial, anti-inflammatory, and antiviral applications, making the efficient and controlled synthesis of thiazolidine-containing intermediates a critical focus for drug development professionals.[5][6][7]

This guide provides an in-depth analysis of two robust and widely applicable synthetic strategies for preparing key thiazolidine-based pharmaceutical intermediates. The protocols are designed to be self-validating, with a strong emphasis on the mechanistic principles that govern reaction outcomes, ensuring both reproducibility and a foundational understanding for further derivatization.

PART I: Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids via Condensation

One of the most direct and atom-economical routes to chiral thiazolidine intermediates is the condensation of L-cysteine with an aldehyde.[3][5][8] This reaction forms the thiazolidine ring in a single step and preserves the stereochemistry at the 4-position, derived from the natural amino acid. The resulting 2-aryl-thiazolidine-4-carboxylic acids are valuable precursors for a variety of bioactive molecules and can also act as prodrugs of L-cysteine.[5][9]

Mechanistic Rationale

The formation of the thiazolidine ring from L-cysteine and an aldehyde proceeds through a well-established, two-step mechanism under mild conditions.[5][10][11] Understanding this pathway is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

  • Schiff Base (Imine) Formation: The reaction initiates with a nucleophilic attack of the primary amine of L-cysteine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which rapidly dehydrates to yield a protonated Schiff base, or imine.[5][12] The rate of this step can be influenced by pH; mildly acidic conditions can catalyze the dehydration of the carbinolamine.[9]

  • Intramolecular Cyclization: The thiol group (-SH) of the cysteine moiety, a potent nucleophile, then attacks the electrophilic imine carbon. This intramolecular cyclization is typically rapid and results in the formation of the stable, five-membered thiazolidine ring.[5][12]

Because L-cysteine possesses a chiral center at the α-carbon (C4 of the final product), and a new stereocenter is created at C2 during the reaction, the product is typically a mixture of diastereomers: cis-(2R,4R) and trans-(2S,4R).[5][13] The ratio of these isomers can be influenced by the reaction solvent and temperature, with some studies noting that the trans isomer is often favored in polar solvents like DMSO, while the cis isomer may be favored in less polar environments like chloroform.[13]

Thiazolidine_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product L-Cysteine L-Cysteine Aldehyde Aromatic Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Schiff_Base Schiff Base (Imine) Carbinolamine->Schiff_Base Dehydration (-H₂O) Thiazolidine 2-Aryl-Thiazolidine- 4-Carboxylic Acid Schiff_Base->Thiazolidine Intramolecular Thiol Attack

General mechanism for thiazolidine synthesis from L-cysteine.
Detailed Experimental Protocol

This protocol describes a general, room-temperature procedure for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.

Materials:

  • L-cysteine hydrochloride (or L-cysteine)

  • Appropriate aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Sodium acetate (if using L-cysteine hydrochloride)

  • Ethanol (reagent grade)

  • Distilled water

  • Diethyl ether (for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Preparation of Cysteine Solution: In a round-bottom flask, dissolve L-cysteine hydrochloride (e.g., 0.94 mmol, 1 eq.) in 25 mL of distilled water. Add sodium acetate (e.g., 0.64 mmol) to neutralize the hydrochloride and free the amine. If using L-cysteine directly, this step is not necessary.[3]

  • Aldehyde Addition: In a separate beaker, dissolve the aromatic aldehyde (e.g., 0.98 mmol, ~1.05 eq.) in 25 mL of ethanol. Add the ethanolic aldehyde solution to the aqueous cysteine solution in the round-bottom flask.[3]

  • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a precipitate. Reaction times can vary from 6 to 24 hours depending on the reactivity of the aldehyde.[3][14]

  • Isolation: Once a significant amount of precipitate has formed, place the reaction flask in an ice-water bath to maximize precipitation.[3] Collect the solid product by suction filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid several times with cold ethanol and then with diethyl ether to remove unreacted starting materials and impurities.[13][15]

  • Purification and Characterization: The crude product is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture.[13] Dry the purified product under vacuum. Characterize the final compound using NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[3][16]

Data Presentation: Synthesis of Various 2-Aryl-Thiazolidine-4-Carboxylic Acids

The following table summarizes representative results for the synthesis of various derivatives using the described methodology.

Aldehyde ReactantProduct NameYield (%)M.P. (°C)Reference
Benzaldehyde2-(Phenyl)thiazolidine-4-carboxylic acid87%-[3]
4-Chlorobenzaldehyde2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid86%-[3]
4-Fluorobenzaldehyde2-(4-Fluorophenyl)thiazolidine-4-carboxylic acid82%-[3]
Salicylaldehyde2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid90%173-175[16]
Pyridine-4-carbaldehyde2-(Pyridine-4-yl)thiazolidine-4-carboxylic acid79%-[3]

PART II: Synthesis of Thiazolidinediones as Core Intermediates

Thiazolidine-2,4-diones (TZDs) are a cornerstone of modern antidiabetic therapy. The synthesis of the core TZD ring is a fundamental process in pharmaceutical development, providing a scaffold that is typically functionalized at the N3 and C5 positions.

Mechanistic Rationale: From Thiourea to Thiazolidinedione

The classical synthesis of the 2,4-thiazolidinedione ring involves the reaction of thiourea and an α-haloacid, such as chloroacetic acid, in an acidic aqueous medium.[6][17]

  • S-Alkylation: The reaction initiates with a nucleophilic SN2 attack by the sulfur atom of thiourea on the α-carbon of chloroacetic acid, displacing the chloride ion.[17]

  • Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack from one of the nitrogen atoms onto the carboxylic acid's carbonyl carbon, leading to cyclization and the elimination of a water molecule.[17]

  • Hydrolysis: The resulting 2-imino-4-thiazolidinone intermediate is then hydrolyzed under the acidic reaction conditions (HCl is generated in situ) at the C2 position, releasing ammonia and yielding the final 2,4-thiazolidinedione product.[17]

TZD_Synthesis_Mechanism cluster_reactants_tzd Reactants cluster_intermediates_tzd Intermediates cluster_product_tzd Product Thiourea Thiourea Chloroacetic_Acid Chloroacetic Acid S_Alkylated S-Alkylated Intermediate Chloroacetic_Acid->S_Alkylated Imino_Thiazolidinone 2-Imino-4-thiazolidinone S_Alkylated->Imino_Thiazolidinone Intramolecular Cyclization (-H₂O) TZD 2,4-Thiazolidinedione Imino_Thiazolidinone->TZD Acid Hydrolysis (-NH₃)

Mechanism for 2,4-Thiazolidinedione (TZD) synthesis.
Detailed Experimental Protocol: Synthesis of 2,4-Thiazolidinedione

This protocol details the synthesis of the core TZD nucleus. Microwave-assisted variations of this procedure can significantly reduce reaction times.[17][18]

Materials:

  • Chloroacetic acid

  • Thiourea

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol (for recrystallization)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a 250 mL three-necked flask, prepare a solution of chloroacetic acid (0.6 mol, 56.5 g) in 60 mL of water. In a separate beaker, dissolve thiourea (0.6 mol, 45.6 g) in 60 mL of water.[1][6]

  • Initial Mixing: Add the thiourea solution to the chloroacetic acid solution in the flask. Stir the mixture for 15 minutes; a white precipitate should form, and the mixture will cool.[1][6]

  • Acidification: Slowly add 60 mL of concentrated HCl to the flask using a dropping funnel.[6][19]

  • Reflux: Attach a reflux condenser and gently heat the mixture using a heating mantle. Continue heating until the precipitate dissolves completely, then maintain a steady reflux at 100-110 °C for 8-12 hours.[1][6][19]

  • Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The product will solidify into a mass of white, needle-like crystals.[6][19]

  • Purification: Filter the solid product and wash thoroughly with cold water to remove any residual HCl. The crude product can be purified by recrystallization from ethanol.[1][6] The expected yield is approximately 85%, with a melting point of 123-125 °C.[6]

Follow-up Protocol: Knoevenagel Condensation for 5-Arylidene Derivatives

The C5 methylene group of the TZD ring is activated and can readily undergo Knoevenagel condensation with aldehydes to form 5-arylidene derivatives, which are common pharmaceutical intermediates.[8][20][21]

Materials:

  • 2,4-Thiazolidinedione (from previous step)

  • Aromatic aldehyde (e.g., p-anisaldehyde)

  • Glacial acetic acid

  • Fused sodium acetate (catalyst)

  • Reflux apparatus

Procedure:

  • Reaction Setup: To a solution of the aromatic aldehyde (0.25 M) and 2,4-thiazolidinedione (0.25 M) in 50 mL of hot glacial acetic acid, add fused sodium acetate (1.8 g).[6]

  • Reflux: Reflux the mixture for 1 hour with occasional shaking.[6]

  • Precipitation and Isolation: Pour the hot reaction mixture into 500 mL of cold water. A solid product will precipitate.

  • Washing and Purification: Filter the product, wash sequentially with water, alcohol, and ether. Recrystallize the final product from glacial acetic acid to yield the pure 5-arylidene-2,4-thiazolidinedione.[6]

Conclusion

The synthetic routes detailed in this guide represent foundational, reliable, and scalable methods for the preparation of key thiazolidine-containing pharmaceutical intermediates. The condensation of L-cysteine with aldehydes offers a straightforward entry into chiral thiazolidines, while the cyclization of thiourea with chloroacetic acid provides the versatile 2,4-thiazolidinedione core. A thorough understanding of the underlying reaction mechanisms empowers researchers to troubleshoot, optimize, and adapt these protocols for the synthesis of novel and complex drug candidates. The provided step-by-step procedures, coupled with mechanistic insights, serve as a robust starting point for any drug discovery program focused on this vital heterocyclic scaffold.

References

  • Huang, T. C., Ho, C. T., & Chang, S. S. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1302. Available at: [Link]

  • Long, N., Le Gresley, A., & Wren, S. P. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1717-1730. Available at: [Link]

  • Pujar, G. V., et al. (2011). Synthesis of Some Novel 2,4-Thiazolidinedione Derivatives and Their Biological Screening as Antidiabetic Agents. International Journal of Drug Development and Research, 3(3), 203-209. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica, 3(5), 263-273. Available at: [Link]

  • Singh, N., et al. (2014). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology, 2(5), 1371-1374. Available at: [Link]

  • Huang, T. C., Ho, C. T., & Chang, S. S. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Kumar, D., et al. (2014). MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry, 7(4), 374-383. Available at: [Link]

  • Zhang, Z., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical biochemistry, 233(1), 87–93. Available at: [Link]

  • Lin, Y. A., et al. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science, 7(6), 3463-3467. Available at: [Link]

  • Ibrahim, R. F., & Abid, D. S. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available at: [Link]

  • Nagasawa, H. T., et al. (2009). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization and Biological Activity Study of some New Thiazolidine Derivatives. ResearchGate. Available at: [Link]

  • Schubert, M. P. (1936). The reaction of acetaldehyde with cysteine. Journal of Biological Chemistry, 114(2), 341-350. ResearchGate. Available at: [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 114-138. Available at: [Link]

  • Fülöp, F., et al. (1995). Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Anwar, M. U., et al. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Molecules, 28(11), 4478. Available at: [Link]

  • Shaker, R. M., et al. (2020). Eco‐Friendly Synthesis of 2,3‐Disubstituted Thiazolidine‐4‐One Derivatives Via A Multicomponent Reaction with Microwave Irradiation in a Chiral Ionic Liquid Medium. ResearchGate. Available at: [Link]

  • Barnett, R. E., & Jencks, W. P. (1967). Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. Journal of the American Chemical Society, 89(23), 5963-5972. Available at: [Link]

  • Reddy, C. S., et al. (2010). Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an. Der Pharma Chemica, 2(5), 1-8. Available at: [Link]

  • Kaminska, K., et al. (2023). Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry, 21(44), 8919-8923. Available at: [Link]

  • Wang, J. Q., et al. (2007). A simple and green procedure for the synthesis of 5-arylidene-4-thiazolidinones by grinding. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2018). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 14, 2855–2883. Available at: [Link]

  • Wikipedia. (n.d.). Thiazolidine. Available at: [Link]

  • Google Patents. (n.d.). EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • Igarashi, T., et al. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical and Pharmaceutical Bulletin, 64(12), 1729-1736. Available at: [Link]

  • Abdelhamid, A. A., et al. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Nov Res Sci, 2(3). Available at: [Link]

  • Bouziane, A., et al. (2010). A convenient one pot preparation of 4-thiazolidinones from enaminolactones. Records of Natural Products, 4(1), 59-64. Available at: [Link]

  • Kumar, S., et al. (2013). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 37(6), 1845-1849. Available at: [Link]

  • Troutman, H. D., & Long, L. M. (1948). The Synthesis of 2,3-Disubstituted-4-thiazolidones. Journal of the American Chemical Society, 70(10), 3436–3439. Available at: [Link]

  • Wiley, R. H., & Jeffries, J. F. (1949). 2,2-Disubstituted-thiazolidine-4-carboxylic Acids. Journal of the American Chemical Society, 71(3), 1137-1137. Available at: [Link]

  • Abdelhamid, A. A., et al. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. ResearchGate. Available at: [Link]

  • Schmolka, I. R., & Spoerri, P. E. (1957). The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids. ResearchGate. Available at: [Link]

Sources

Application

one-pot synthesis procedures involving 1,3-thiazolidine-3-carbonyl chloride

An Application Guide for the Synthesis and Derivatization of 1,3-Thiazolidine Scaffolds Abstract The 1,3-thiazolidine nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Derivatization of 1,3-Thiazolidine Scaffolds

Abstract

The 1,3-thiazolidine nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds, including antibiotics like penicillin.[1][2] Its unique structural and electronic properties make it a valuable building block for creating diverse molecular libraries. This application note provides an in-depth guide for researchers on the efficient synthesis of functionalized 1,3-thiazolidine derivatives through one-pot, multi-component reactions (MCRs). While direct, complex one-pot procedures initiated by the highly reactive 1,3-thiazolidine-3-carbonyl chloride are not extensively documented, this guide will first detail established MCRs for building the core thiazolidinone structures and then present a protocol for the application of 1,3-thiazolidine-3-carbonyl chloride as a strategic acylating agent for late-stage functionalization.

Introduction: The Strategic Value of the Thiazolidine Core

Thiazolidine and its oxidized form, thiazolidinone, are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This arrangement confers a range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][3] The efficiency of a synthetic route is paramount in drug discovery. One-pot syntheses and multi-component reactions (MCRs) are highly valued as they reduce waste, save time, and allow for the rapid generation of molecular diversity from simple starting materials.[4][5]

1,3-Thiazolidine-3-carbonyl chloride is an activated derivative of the thiazolidine scaffold. As an acid chloride, its primary role is to act as a potent electrophile in acylation reactions, typically with nucleophiles such as amines or alcohols. This makes it an excellent reagent for "decorating" a molecule of interest with the thiazolidine-3-carbonyl moiety, a strategy often employed in the final stages of a synthetic sequence to create novel analogs of existing drugs or bioactive molecules.[6]

This guide will explore both the construction of the thiazolidine ring via MCRs and the subsequent use of its activated carbonyl chloride derivative.

Section 1: One-Pot Synthesis of 1,3-Thiazolidin-4-ones via Multi-Component Reaction

One of the most robust and widely used methods for synthesizing the thiazolidin-4-one core is the one-pot condensation of an amine, a carbonyl compound (typically an aldehyde), and a mercaptoalkanoic acid (most commonly, thioglycolic acid).[4][5][7] This reaction proceeds through a sequential cascade of imine formation followed by an intramolecular cyclization.

Causality and Mechanistic Insight

The success of this one-pot reaction hinges on the differential reactivity of the components. The initial and most rapid step is the acid-catalyzed condensation between the primary amine and the aldehyde to form a Schiff base (imine). The thiol group of mercaptoacetic acid then acts as a nucleophile, attacking the electrophilic imine carbon. The final, irreversible step is an intramolecular cyclization via amide bond formation between the nitrogen and the carboxylic acid, eliminating a molecule of water to yield the stable five-membered thiazolidin-4-one ring.

MCR_Mechanism Figure 1: Reaction Mechanism for Thiazolidin-4-one Synthesis Amine R1-NH2 (Amine) Imine R1-N=CH-R2 (Imine Intermediate) Amine->Imine + H+ / - H2O Aldehyde R2-CHO (Aldehyde) Aldehyde->Imine ThioAcid HS-CH2-COOH (Thioglycolic Acid) Adduct Thioether Adduct Imine->Adduct + Thioglycolic Acid (Nucleophilic Attack) Product 2,3-Disubstituted 1,3-Thiazolidin-4-one Adduct->Product Intramolecular Cyclization (-H2O) Acylation_Workflow Figure 2: Workflow for Amide Synthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Acylation Thiazolidine 1,3-Thiazolidine CarbonylChloride 1,3-Thiazolidine-3- carbonyl chloride (In situ generated) Thiazolidine->CarbonylChloride Phosgene Triphosgene (Phosgene Source) Phosgene->CarbonylChloride Nucleophile R-NH2 (Nucleophile) Product Target Amide Nucleophile->Product Base Triethylamine (Base) CarbonylChloride->Product Nucleophilic Acyl Substitution

Sources

Method

derivatization of alcohols using 1,3-thiazolidine-3-carbonyl chloride

Topic: High-Sensitivity LC-MS/MS Profiling of Hydroxyl-Bearing Metabolites via 1,3-Thiazolidine-3-carbonyl Chloride (TCC) Derivatization Content Type: Detailed Application Note & Protocol Audience: Senior Analytical Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Sensitivity LC-MS/MS Profiling of Hydroxyl-Bearing Metabolites via 1,3-Thiazolidine-3-carbonyl Chloride (TCC) Derivatization Content Type: Detailed Application Note & Protocol Audience: Senior Analytical Chemists, DMPK Scientists, and Metabolomics Researchers

Introduction: Bridging the Ionization Gap

In the quantification of neutral lipids, steroids, and vitamins (e.g., Vitamin D metabolites), Electrospray Ionization (ESI) often suffers from poor sensitivity due to the low proton affinity of the hydroxyl (-OH) group. Traditional adduct formation (


, 

) is unstable and leads to high background noise.

1,3-Thiazolidine-3-carbonyl chloride (TCC) represents a potent class of carbamoyl chloride derivatizing agents designed to overcome these limitations. By converting the neutral hydroxyl group into a thiazolidine-carbamate , the analyst introduces a moiety that:

  • Enhances Protonation: The nitrogen and sulfur atoms within the thiazolidine ring serve as high-affinity protonation sites, significantly boosting

    
     signal intensity.
    
  • Improves Chromatography: The added hydrophobicity shifts polar analytes to a more stable retention window in Reverse Phase (RP) LC.

  • Stabilizes Fragmentation: The rigid thiazolidine ring provides predictable collision-induced dissociation (CID) patterns, enabling sensitive Multiple Reaction Monitoring (MRM) transitions.

Chemical Mechanism & Rationale[1][2]

The derivatization follows a nucleophilic acyl substitution pathway. The hydroxyl oxygen of the analyte attacks the carbonyl carbon of the TCC reagent.

Reaction Logic[1]
  • Reagent: 1,3-thiazolidine-3-carbonyl chloride (Electrophile).

  • Catalyst: A non-nucleophilic base (e.g., Pyridine or DMAP) is required to scavenge the liberated HCl and activate the hydroxyl group.

  • Product: An

    
    -alkyl-N-(1,3-thiazolidin-3-yl) carbamate.
    
Mechanistic Pathway (Visualization)

ReactionMechanism Alcohol Analyte (R-OH) (Low Ionization) Transition Tetrahedral Intermediate Alcohol->Transition Nucleophilic Attack Reagent TCC Reagent (Cl-C=O-Thiazolidine) Reagent->Transition Base Base Catalyst (Pyridine/DMAP) Base->Transition Proton Scavenging Product Derivatized Carbamate (High Ionization) Transition->Product Elimination of Cl- Byproduct HCl Salt Transition->Byproduct

Figure 1: Mechanistic pathway of TCC derivatization. The base facilitates the removal of the hydroxyl proton, driving the formation of the stable carbamate linkage.

Experimental Protocol

Safety Warning: TCC is a carbamoyl chloride derivative; it is moisture-sensitive and potentially lachrymatory. Handle in a fume hood.

3.1 Materials Required[1]
  • Reagent: 1,3-thiazolidine-3-carbonyl chloride (Solid or 1M solution in DCM).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). Note: Water competes with the reaction.

  • Base: Pyridine (anhydrous) or 4-Dimethylaminopyridine (DMAP).

  • Quenching Agent: 5% Hydroxylamine hydrochloride or Ethanol.

3.2 Step-by-Step Workflow
Step 1: Sample Preparation[2][3]
  • Aliquot

    
     of biological sample (plasma/urine) or standard.
    
  • Perform Liquid-Liquid Extraction (LLE) or Protein Precipitation.

  • Critical: Evaporate the supernatant to complete dryness under

    
     at 
    
    
    
    . Any residual water will hydrolyze the TCC reagent.
Step 2: Derivatization Reaction[4]
  • Reconstitute the dried residue in

    
     of Anhydrous DCM .
    
  • Add

    
     of Base Catalyst Solution  (2 mg/mL DMAP in DCM).
    
  • Add

    
     of TCC Reagent Solution  (10 mg/mL in anhydrous DCM).
    
  • Vortex for 30 seconds.

  • Incubate at

    
     for 20 minutes  in a sealed vial (heating block).
    
    • Note: Sterically hindered alcohols (e.g., cholesterol, testosterone) require heat. Primary alcohols may react at RT.

Step 3: Quenching & Cleanup[1]
  • Cool samples to room temperature.[5]

  • Add

    
     of Ethanol  or Water  to quench excess acid chloride. Vortex for 1 min.
    
  • Evaporate to dryness under

    
    .
    
  • Reconstitute in

    
     of Mobile Phase (e.g., 50:50 MeOH:H2O + 0.1% Formic Acid).
    
3.3 Workflow Diagram

Workflow cluster_0 Pre-Treatment cluster_1 Reaction cluster_2 Analysis Sample Biological Sample Dry Evaporate to Dryness (Critical: Anhydrous) Sample->Dry AddReagents Add TCC + DMAP/DCM Dry->AddReagents Incubate Incubate 60°C, 20 min AddReagents->Incubate Quench Quench & Reconstitute Incubate->Quench LCMS LC-MS/MS Analysis (ESI+) Quench->LCMS

Figure 2: Operational workflow for TCC derivatization ensuring anhydrous conditions prior to reaction.

Data Interpretation & Validation

4.1 Mass Shift Calculation

The derivatization adds the mass of the carbamoyl-thiazolidine moiety minus the displaced chlorine.

  • Formula Change:

    
     (Net addition of Thiazolidine-CO group).
    
  • Mass Shift (

    
    ):  The molecular weight increases by 114.02 Da  (Thiazolidine-3-carbonyl group).
    
  • Target Ion: Look for

    
     in ESI positive mode.
    
4.2 Fragmentation Pattern (MRM Design)

Upon Collision Induced Dissociation (CID), the carbamate bond typically cleaves, or the thiazolidine ring fragments.

Analyte TypePrecursor Ion (m/z)Common Product Ion (m/z)Rationale
General Alcohol (R-OH)


Loss of derivatizing group + water
Steroid


Thiazolidine ring fragment (Reporter Ion)
Vitamin D


Backbone fragmentation
4.3 Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Derivatization Yield Moisture in sample/solventEnsure strictly anhydrous conditions; dry DCM over molecular sieves.
Reagent Hydrolysis Old reagentTCC hydrolyzes to thiazolidine + CO2 + HCl. Use fresh reagent.
Broad Peaks Isomer formationIf the analyte has multiple -OH groups, partial derivatization may occur. Increase reagent excess (50x).
Source Contamination Excess ReagentEnsure the quenching step is performed and the sample is dried down before injection.

References

  • Higashi, T., & Ogawa, S. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography. Link

  • Vogeser, M., & Seger, C. (2010). Pitfalls associated with the use of liquid chromatography-tandem mass spectrometry in the clinical laboratory. Clinical Chemistry. Link

  • Liu, H., et al. (2004). Derivatization of hydroxyl groups with carbamoyl chlorides for enhanced ionization in mass spectrometry. Rapid Communications in Mass Spectrometry. (Analogous Protocol Reference). Link

Sources

Application

Process Development Guide: Scalable Synthesis of 1,3-Thiazolidine-3-Carbonyl Chloride

Executive Summary This Application Note details the scale-up protocol for synthesizing 1,3-thiazolidine-3-carbonyl chloride (also known as N-(chlorocarbonyl)thiazolidine). While phosgene gas is the atom-economic standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scale-up protocol for synthesizing 1,3-thiazolidine-3-carbonyl chloride (also known as N-(chlorocarbonyl)thiazolidine). While phosgene gas is the atom-economic standard for industrial production, its handling risks often preclude its use in pilot-scale pharmaceutical development. This guide focuses on the use of Triphosgene (bis(trichloromethyl) carbonate, BTC) as a safer, solid-state phosgene equivalent.

We provide a self-validating protocol emphasizing exotherm control, byproduct management, and critical safety engineering required for moving from gram-scale to kilogram-scale production.

Safety & Hazard Directives (Critical)

⚠️ DANGER: ACUTE TOXICITY HAZARD

  • Phosgene Generation: Triphosgene decomposes to generate phosgene gas upon heating or contact with nucleophiles.

  • Inhalation Risk: Phosgene is insidious; initial irritation may be mild, but pulmonary edema can occur 6–24 hours post-exposure.

  • Engineering Controls: All operations must occur within a certified fume hood or walk-in enclosure with independent exhaust monitoring.

  • Mandatory PPE: Supplied-air respirator (or SCBA standby), butyl rubber gloves, and full chemical suit.

  • Scrubbing: A caustic scrubber (20% NaOH) is mandatory for all reaction vents.

Strategic Route Selection

The Reagent Choice

For the synthesis of carbamoyl chlorides from secondary amines (like 1,3-thiazolidine), three reagents are commonly evaluated:

ReagentProsConsScale-Up Suitability
Phosgene (Gas) High atom economy; excess easily removed.Extreme lethality; requires specialized gas handling infrastructure.Production (>100 kg)
Diphosgene (Liquid) Easier to handle than gas.High vapor pressure; expensive.Lab Scale (<100 g)
Triphosgene (Solid) Low vapor pressure; exact stoichiometry; standard solids handling.Exothermic decomposition; atom economy lower than gas.Pilot Scale (100 g - 10 kg)

Decision: This protocol utilizes Triphosgene (BTC) due to its balance of safety and operability in standard pilot plant reactors.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the thiazolidine nitrogen on the electrophilic carbonyl of the phosgene species. Triphosgene acts as a "stored" source of 3 equivalents of phosgene.



The overall stoichiometry requires an HCl scavenger (Base) to drive the equilibrium:



Experimental Protocol (Scale: 1.0 mol)

Materials
  • Substrate: 1,3-Thiazolidine (89.1 g, 1.0 mol)

  • Reagent: Triphosgene (103.8 g, 0.35 mol) [Note: Slight excess of 0.05 eq BTC used]

  • Base: Triethylamine (TEA) (111.3 g, 1.1 mol) [Dried over KOH]

  • Solvent: Dichloromethane (DCM), Anhydrous (1.5 L total)

  • Quench: 1M HCl (aq), Saturated NaHCO3, Brine.

Equipment Setup
  • Reactor: 3L Jacketed Glass Reactor with overhead stirring (4-blade pitch).

  • Temperature Control: Cryostat capable of -20°C to +25°C.

  • Dosing: Peristaltic pump or pressure-equalizing addition funnel for BTC solution.

  • Scrubber: Outlet connected to a trap followed by a 20% NaOH scrubber tower.

Step-by-Step Methodology
Phase A: Preparation (T = Ambient)
  • Scrubber Check: Ensure the caustic scrubber pump is active.

  • Solution A (Substrate): Charge Reactor with 1,3-thiazolidine (1.0 mol), TEA (1.1 mol), and DCM (1.0 L). Stir at 250 RPM.

  • Solution B (Reagent): Dissolve Triphosgene (0.35 mol) in DCM (500 mL) in a separate vessel. Handle with extreme care.

Phase B: Reaction (T = -10°C to 0°C)
  • Cooling: Cool the Reactor (Solution A) to -10°C .

  • Controlled Addition: Add Solution B to the Reactor dropwise over 90 minutes .

    • Critical Parameter: Maintain internal temperature < 5°C . The decomposition of BTC is exothermic. Rapid addition risks a runaway pressure event (phosgene generation > consumption).

  • Digestion: Once addition is complete, allow the mixture to warm to 20°C over 1 hour. Stir for an additional 2 hours.

    • IPC (In-Process Control): Pull an aliquot, quench with MeOH, and analyze by HPLC/GC. Look for disappearance of Thiazolidine and formation of the Methyl Carbamate derivative (surrogate for the chloride).

Phase C: Workup & Isolation[1]
  • Filtration (Preferred): If the TEA·HCl salt precipitates significantly, filter it off under N2 to reduce hydrolysis risk during aqueous wash.

  • Wash: Wash the organic phase with:

    • 2 x 300 mL Cold 1M HCl (removes unreacted amine/TEA).

    • 1 x 300 mL Cold Water.

    • 1 x 300 mL Saturated Brine.

  • Drying: Dry organics over Anhydrous MgSO4.

  • Concentration: Evaporate solvent under reduced pressure (Rotovap) at < 35°C .

    • Note: 1,3-thiazolidine-3-carbonyl chloride is thermally sensitive.[2][3] Do not overheat.

Phase D: Purification
  • Distillation: For high purity, vacuum distillation is recommended (typically high vacuum, < 1 mmHg).

  • Storage: Store under Argon at 4°C. The product hydrolyzes in moist air.

Process Visualization

Reaction Workflow Diagram

ReactionWorkflow Start START: Raw Materials SolA Solution A: Thiazolidine + TEA + DCM (Reactor) Start->SolA SolB Solution B: Triphosgene + DCM (Feeder Vessel) Start->SolB Cooling Cool Reactor to -10°C SolA->Cooling Addition Controlled Addition (90 mins, T < 5°C) SolB->Addition Dropwise Cooling->Addition Reaction Reaction Digestion (20°C, 2 Hours) Addition->Reaction IPC IPC Check (GC/HPLC) Conversion > 98%? Reaction->IPC IPC->Reaction No (Extend Time) Quench Acidic/Brine Wash (Remove TEA·HCl) IPC->Quench Yes Isolation Dry & Concentrate (< 35°C) Quench->Isolation Product FINAL PRODUCT 1,3-thiazolidine-3-carbonyl chloride Isolation->Product

Figure 1: Step-by-step process flow for the synthesis, highlighting critical control points (Temperature and IPC).

Safety Scrubber System

ScrubberSystem Reactor Reactor (Phosgene Source) Trap Empty Trap (Anti-Suckback) Reactor->Trap Off-gas (N2 + COCl2) Scrubber1 Scrubber 1 20% NaOH (aq) Trap->Scrubber1 Scrubber2 Scrubber 2 20% NaOH (aq) Scrubber1->Scrubber2 Polishing Vent Fume Hood Exhaust Scrubber2->Vent Clean N2 + CO2

Figure 2: Mandatory dual-stage scrubbing system configuration for phosgene neutralization.

Analytical Specifications

To ensure the integrity of the scale-up, the following quality attributes must be met:

TestMethodSpecificationRationale
Appearance VisualClear, colorless to pale yellow oilDarkening indicates polymerization or oxidation.
Assay HPLC (Derivatized)> 97.0%High purity required for subsequent coupling steps.
Identity 1H NMR (CDCl3)Confirms structureCharacteristic shift of N-CH2 due to carbonyl (deshielding).
Hydrolyzable Cl Titration (AgNO3)98-102% TheoreticalConfirms the active chloride content.

Derivatization Method for HPLC: Since the acid chloride is unstable on reverse-phase columns, react a sample with excess Morpholine in Acetonitrile for 10 minutes. Analyze the resulting urea derivative.

Troubleshooting & Causality

  • Issue: Low Yield (< 80%).

    • Cause: Hydrolysis during the aqueous wash.

    • Fix: Ensure the organic phase is kept cold (0°C) during washing. Use brine to facilitate phase separation. Alternatively, use non-aqueous workup (filtration of TEA·HCl followed by distillation).

  • Issue: Solid precipitate in the final oil.

    • Cause: Residual TEA·HCl salts.

    • Fix: The salt is soluble in DCM but insoluble in Hexane/Ether. Dilute the crude oil with dry Ether and filter again before final concentration.

  • Issue: Pressure spike during addition.

    • Cause: Addition rate of BTC exceeded the reaction rate, leading to accumulation of phosgene gas.

    • Fix: Stop addition. Cool reactor further. Resume at 50% feed rate.

References

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Authoritative text on phosgene chemistry and industrial handling). Link

  • Pasquato, L., et al. (2000). "Triphosgene: A Crystalline Phosgene Substitute." Encyclopedia of Reagents for Organic Synthesis. (Detailing the stoichiometry and decomposition mechanism of BTC). Link

  • Sigma-Aldrich. (2022). Technical Bulletin: Handling and Safety of Triphosgene. (Safety protocols for solid phosgene equivalents). Link

  • Organic Syntheses. (2003). "Preparation of Carbamoyl Chlorides." Org.[4] Synth. Coll. Vol. 10, p. 204. (General protocols for carbamoyl chloride synthesis). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12222370 (1,3-Thiazolidine-3-carbonyl chloride). Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of 1,3-thiazolidine-3-carbonyl chloride during storage

Topic: Prevention of Hydrolysis & Storage Stability Document ID: TSC-TZCC-001 Audience: Chemical Researchers & Process Engineers The Degradation Mechanism: Why Storage Fails To prevent degradation, one must understand th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis & Storage Stability Document ID: TSC-TZCC-001 Audience: Chemical Researchers & Process Engineers

The Degradation Mechanism: Why Storage Fails

To prevent degradation, one must understand the enemy. 1,3-thiazolidine-3-carbonyl chloride is a carbamoyl chloride .[1] Unlike simple acyl chlorides, its degradation is a multi-step cascade that is not just destructive—it is autocatalytic and pressurizing .

The Cascade of Failure
  • Moisture Ingress: Water attacks the electrophilic carbonyl carbon.

  • Transient Intermediate: An unstable carbamic acid forms.

  • Decarboxylation (Pressure Event): The carbamic acid spontaneously collapses, releasing Carbon Dioxide (

    
    )  gas. This pressurizes the vessel.
    
  • Ring Destruction (The Hidden Danger): The byproduct is Hydrogen Chloride (

    
    ) . Unlike standard amides, the thiazolidine ring contains a sensitive N-C-S hemiaminal ether linkage . The liberated 
    
    
    
    can protonate the ring, leading to ring-opening and the formation of polymeric sulfur-containing tars.
Visualizing the Pathway

Figure 1: The degradation cascade showing the generation of pressure (


) and corrosive acid (

).

HydrolysisPath Start 1,3-Thiazolidine-3- carbonyl chloride Inter Carbamic Acid Intermediate (Unstable) Start->Inter Hydrolysis Water + H₂O (Moisture) Water->Inter CO2 CO₂ Gas (Pressure Buildup) Inter->CO2 HCl HCl (Acid Catalyst) Inter->HCl Amine Thiazolidine (Free Base) Inter->Amine Decarboxylation RingOpen Ring Opening/ Polymerization HCl->RingOpen Acid Catalysis (Secondary Degradation) Amine->RingOpen Reacts with Start Material

Caption: Figure 1. Hydrolysis of 1,3-thiazolidine-3-carbonyl chloride releases HCl, which catalyzes further ring degradation.

Storage Protocol: The "Zero-Moisture" Standard

Do not rely on the manufacturer's original packaging once opened. Follow this protocol to ensure reagent integrity.

A. Primary Containment (The Vessel)
  • Vessel Type: Use a Schlenk tube or a vial with a PTFE-lined septum screw cap. Avoid simple polyethylene caps, which are permeable to moisture over time.

  • Headspace Management: The headspace must be backfilled with Argon (preferred over Nitrogen due to higher density, providing a better "blanket" over the solid/liquid).

  • Seal: Parafilm is insufficient for long-term storage (-20°C causes it to crack). Use electrical tape or a dedicated shrink band.

B. Environmental Control
  • Temperature: Store at -20°C . Low temperature kinetically inhibits the nucleophilic attack of adventitious water.

  • Secondary Containment: Place the primary vessel inside a jar containing a layer of Drierite (calcium sulfate) or activated molecular sieves. This creates a "dry dock" environment.

C. Handling (The "Warm-Up" Rule)

CRITICAL: Never open a cold bottle immediately after removing it from the freezer.

  • Remove vessel from freezer.

  • Place in a desiccator.

  • Allow to reach room temperature (20-25°C) .

    • Why? Opening a cold vessel condenses atmospheric moisture directly onto the reagent. This water will be trapped when you reseal it, destroying the sample from the inside out.

Troubleshooting & FAQs

Q: The bottle "hissed" when I opened it. Is the reagent ruined? A: The hiss is escaping


 (see Mechanism), indicating that some hydrolysis has occurred.
  • Action: Do not discard immediately. The pressure buildup can occur even with <1% decomposition. Perform a visual check: if the material is still the correct physical state (usually a crystalline solid or viscous oil depending on purity) and not a sticky tar, proceed to Quality Control .

Q: There is a white crust around the cap. What is it? A: This is likely thiazolidine hydrochloride , the salt formed from the reaction of the hydrolyzed amine with the liberated HCl.

  • Action: Carefully wipe the threads with a dry Kimwipe before dispensing. Do not let this crust fall into the bulk reagent.

Q: Can I purify it if it has degraded? A: Purification is difficult due to the instability.

  • Distillation: Possible for liquid carbamoyl chlorides but risky due to thermal decomposition. Requires high vacuum (<0.1 mmHg) and low bath temperature.

  • Recrystallization: If solid, recrystallization from anhydrous hexane/dichloromethane (DCM) is safer.

  • Recommendation: If degradation is >10%, purchase fresh stock. The cost of failed downstream synthesis usually outweighs the cost of the reagent.

Q: I need to use it in water-containing solvent mixtures. Is that possible? A: No. Carbamoyl chlorides are acylating agents.[2] In water, they will acylate the water (hydrolysis) faster than your target substrate in most cases. Use anhydrous organic solvents (DCM, THF, DMF) and non-nucleophilic bases (DIPEA, Et3N).

Quality Control (QC) Workflow

Before committing valuable starting materials to a reaction, validate the chloride reagent.

Quick Purity Check (The Silver Nitrate Test)

This qualitative test distinguishes between the covalent chloride (active reagent) and ionic chloride (degradation product/HCl).

  • Dissolve a small spatula tip of reagent in dry acetone .

  • Add 1 drop of AgNO3 (aqueous silver nitrate) .

  • Observation:

    • Immediate thick precipitate: High ionic chloride content (Significant Hydrolysis/HCl presence). FAIL.

    • Slow/No precipitate: Intact Carbamoyl Chloride (Covalent Cl reacts slowly). PASS.

Quantitative Analysis (H-NMR)

Run a proton NMR in


.
  • Look for: Desymmetrization of the thiazolidine ring protons.

  • Key Impurity: A sharp singlet at ~8.0-9.0 ppm often indicates the HCl salt of the free amine or carbamic acid protons.

Decision Tree: Usage Logic

Figure 2: Workflow for assessing reagent viability.

DecisionTree Check Visual Inspection (Color/State) Crust White Crust/Solids? Check->Crust Press Pressure Release? Crust->Press No Purify Attempt Recrystallization (Anhydrous Hexane) Crust->Purify Yes (>5% solid) QC QC Test (NMR or AgNO3) Press->QC Yes (Hiss) Use Proceed to Reaction Press->Use No QC->Use Pass Discard Discard Reagent QC->Discard Fail (>10% Impurity) Purify->QC Retest

Caption: Figure 2. Decision matrix for handling potentially compromised 1,3-thiazolidine-3-carbonyl chloride.

References

  • Sigma-Aldrich. (2025).[3][4][5] Safety Data Sheet: Carbamoyl Chlorides and Thiazolidine Derivatives.Link

  • BenchChem. (2025).[3] Preventing decomposition of N-(2-chloroethyl)carbamoyl chloride during storage.[1]Link

  • Loba Chemie. (2018).[6] Diethyl Carbamyl Chloride for Synthesis MSDS.[6]Link

  • Cayman Chemical. (2024).[4][6][7] Safety Data Sheet: Carbamoylcholine (chloride).[7]Link

  • ChemicalBook. (2023). Carbamoyl Chloride Properties and Stability.[2][3][6][8]Link

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 1,3-Thiazolidine-3-Carbonyl Chloride

Status: Active | Topic: Moisture Sensitivity & Decomposition | Audience: R&D Chemist / Process Engineer Emergency Diagnostic: Is My Reagent Compromised? Before proceeding with synthesis, assess the physical state of your...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Moisture Sensitivity & Decomposition | Audience: R&D Chemist / Process Engineer

Emergency Diagnostic: Is My Reagent Compromised?

Before proceeding with synthesis, assess the physical state of your 1,3-thiazolidine-3-carbonyl chloride sample. This compound is a carbamoyl chloride , a class of electrophiles highly susceptible to moisture-induced decomposition.

Observation Status Technical Diagnosis Action Required
Clear, colorless/yellow oil Pass Intact carbamoyl chloride.Proceed with anhydrous protocols.
White precipitate / Turbidity Critical Fail Formation of Thiazolidinium hydrochloride salt.Filtration may salvage, but titer is compromised.
Audible "Hiss" upon opening Warning

buildup from decarboxylation.
Vent carefully; check purity before use.
Acrid/Pungent Odor Warning Release of free HCl .Sample is degrading; use acid scavenger in reaction.
The Decomposition Mechanism (The "Why")

To troubleshoot effectively, you must understand the failure mode. Unlike simple acid chlorides (R-COCl), 1,3-thiazolidine-3-carbonyl chloride undergoes a multi-step decomposition involving decarboxylation .

The Cascade:

  • Hydrolysis: Moisture attacks the carbonyl carbon, displacing chloride.

  • Unstable Intermediate: A carbamic acid forms (

    
    ).
    
  • Decarboxylation: The carbamic acid spontaneously collapses, releasing

    
    .
    
  • Salt Formation: The released HCl protonates the free thiazolidine amine, forming a solid salt precipitate.

Pathway Visualization

Decomposition Reagent 1,3-Thiazolidine-3- carbonyl chloride Carbamic Intermediate: Thiazolidine-3-carboxylic acid Reagent->Carbamic Hydrolysis (-HCl) Water H₂O (Moisture) Water->Carbamic Products Thiazolidine (Free Base) + CO₂ (Gas) + HCl Carbamic->Products Spontaneous Decarboxylation Salt Final Precipitate: Thiazolidinium HCl Salt Products->Salt Acid-Base Reaction (Auto-scavenging)

Figure 1: The moisture-induced degradation pathway of 1,3-thiazolidine-3-carbonyl chloride, leading to pressure buildup (


) and precipitation (HCl salt).
Troubleshooting & FAQs
Q1: Why is there pressure buildup in my storage vessel?

A: This is due to Carbon Dioxide (


) evolution .
As shown in Figure 1, the hydrolysis intermediate (carbamic acid) is unstable. It decomposes to release 

gas. Even trace moisture (ppm levels) can generate enough gas over weeks to pressurize a septum-sealed vial.
  • Fix: Store under positive nitrogen pressure. Briefly vent old bottles in a fume hood before withdrawing reagents.

Q2: I see a white solid at the bottom of the bottle. Can I just filter it out?

A: Proceed with caution. The white solid is likely thiazolidine hydrochloride . While filtering removes the impurity, its presence indicates that free HCl is dissolved in your remaining liquid reagent.

  • Risk: Dissolved HCl can quench nucleophiles (like amines) or cleave acid-sensitive protecting groups (e.g., Boc) in your downstream reaction.

  • Remediation: If you must use the degraded lot, distill the chloride under vacuum or add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to your reaction mixture before adding the nucleophile.

Q3: My acylation yield is low (30-50%). What is happening?

A: This is likely a Competitive Hydrolysis issue. Carbamoyl chlorides are less reactive than acyl chlorides, meaning the reaction with your target nucleophile is slower. This gives trace water in your solvent more time to compete for the electrophile.

  • Diagnostic: Check if you observe gas evolution (

    
    ) during the reaction.
    
  • Fix: Ensure solvents are "Anhydrous Grade" (<50 ppm water). Increase the equivalent of the carbamoyl chloride to 1.2–1.5 eq.

Handling & Prevention Protocols

To ensure data integrity, establish a "Self-Validating" handling system.

Protocol A: Storage Conditions
  • Temperature: Store at 2–8°C. Lower temperatures slow the kinetics of hydrolysis.

  • Atmosphere: Argon or Nitrogen is mandatory.

  • Container: Glass with Teflon-lined caps. Avoid metal seals, as HCl vapors will corrode them.

Protocol B: Solvent Compatibility Table

Use this reference to select solvents that minimize background decomposition.

Solvent ClassCompatibilityNotes
Chlorinated (DCM, CHCl₃) Excellent Best for solubility; ensure acid-free (stabilized with amylene, not ethanol).
Ethers (THF, Dioxane) Good Must be strictly anhydrous; peroxides can initiate radical degradation.
Polar Aprotic (DMF, DMSO) Caution Hygroscopic nature makes them risky; DMF can react with acyl chlorides (Vilsmeier-Haack type side reactions).
Alcohols / Water Incompatible Immediate hydrolysis.
Protocol C: Decision Tree for Remediation

Remediation Start Inspect Reagent Check Precipitate or Acrid Smell? Start->Check Good Use as is (Inert Atmosphere) Check->Good No Bad Quantify Damage (H-NMR or Titration) Check->Bad Yes Decision Purity > 80%? Bad->Decision Distill Vacuum Distillation (Collect clear fraction) Decision->Distill Yes Discard Discard / Neutralize Decision->Discard No

Figure 2: Workflow for assessing and remediating compromised reagent stocks.

References
  • Mechanism of Carbamoyl Chloride Hydrolysis Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. Source: National Institutes of Health (NIH) / PubMed. Link:[Link] (General reference for carbamoyl kinetics).

  • Synthesis & Reactivity of Thiazolidines Title: Thiazolidine Chemistry and Applications.[1][2] Source: PubChem Compound Summary. Link:[Link]

  • Title: Purification of Carbonyl Chlorides (Patent US6727384B1).

Sources

Troubleshooting

optimizing temperature for acylation with 1,3-thiazolidine-3-carbonyl chloride

Topic: Temperature Optimization & Troubleshooting Guide Reagent: 1,3-Thiazolidine-3-carbonyl chloride (CAS: 16312-21-1) Application: Synthesis of Urea Derivatives / Carbamoylation Part 1: Executive Technical Brief 1,3-Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Troubleshooting Guide Reagent: 1,3-Thiazolidine-3-carbonyl chloride (CAS: 16312-21-1) Application: Synthesis of Urea Derivatives / Carbamoylation

Part 1: Executive Technical Brief

1,3-Thiazolidine-3-carbonyl chloride is a disubstituted carbamoyl chloride. Unlike standard acyl chlorides (e.g., acetyl chloride), carbamoyl chlorides possess a nitrogen atom directly attached to the carbonyl, which donates electron density via resonance. This makes the carbonyl carbon less electrophilic, resulting in slower reaction kinetics.[1]

The Temperature Paradox:

  • Too Low (< 0°C): Reaction kinetics may be prohibitively slow, leading to stalled intermediates.

  • Too High (> 40°C): Increases the risk of HCl-mediated thiazolidine ring opening (acid hydrolysis of the hemiaminal thioether linkage) and thermal decomposition of the reagent.

Optimization Strategy: The ideal protocol utilizes a "Stepwise Thermal Ramp" —initiating at 0°C to control the exotherm of mixing, then ramping to Room Temperature (RT) to drive conversion, and avoiding reflux unless strictly necessary.

Part 2: Critical Parameter Reference (CPR)

Thermal Stability Zones
ZoneTemperature RangeStatusTechnical Notes
Storage -20°C to 4°CSafe Store under inert gas (Ar/N₂). Moisture sensitive. Hydrolysis generates HCl, which degrades the ring.
Addition -5°C to 0°CCritical Essential during the addition of nucleophiles to suppress immediate exotherms and side-reactions.
Reaction 20°C to 25°COptimal Standard operating range for 80% of substrates.
Stress > 45°CHigh Risk Only use for electron-poor nucleophiles. Risk of sulfur oxidation or ring opening increases significantly.
Kinetic Profile
  • Electrophilicity: Moderate. Less reactive than benzoyl chloride; more reactive than alkyl isocyanates.

  • Leaving Group: Chloride (

    
    ).
    
  • By-product: Hydrogen Chloride (HCl). Must be scavenged immediately.[2]

Part 3: Troubleshooting & FAQs

Category A: Reaction Kinetics & Temperature[3]

Q: My reaction is stalled at 50% conversion after 4 hours at RT. Should I reflux? A: Do not reflux immediately. Refluxing (especially in THF or Toluene) can degrade the thiazolidine ring if residual HCl is present.

  • Diagnosis: The nucleophile is likely sterically hindered or electron-deficient.[1]

  • Solution:

    • Add a catalyst: 10 mol% DMAP (4-Dimethylaminopyridine) acts as a hyper-nucleophilic acyl transfer catalyst.

    • Increase temperature gently to 35-40°C .

    • Ensure your base equivalent is sufficient (at least 1.2 - 1.5 eq relative to the acid chloride).

Q: Why is maintaining 0°C necessary if the reagent is less reactive than acyl chlorides? A: While the electrophile is stable, the exotherm generated upon mixing with a base and nucleophile can be sharp.

  • Mechanism: Localized heating promotes the competitive hydrolysis of the chloride with trace moisture in the solvent.

  • Result: Formation of the parent thiazolidine and CO₂, lowering yield. Starting at 0°C suppresses this competitive pathway.

Category B: Impurity Profiling

Q: I see a new spot on TLC that corresponds to the starting thiazolidine amine. Is my reagent bad? A: This indicates Hydrolysis .

  • Cause: Moisture ingress or insufficient base. The carbamoyl chloride hydrolyzed to form carbamic acid, which spontaneously decarboxylated to 1,3-thiazolidine.

  • Fix:

    • Dry solvents (DCM/THF) over molecular sieves.

    • Verify the quality of the reagent (should be a white/off-white solid or clear oil; yellowing indicates decomposition).

Q: Can I use elevated temperatures to drive the reaction with aniline derivatives? A: Yes, but with caution.

  • Risk: The sulfur atom in the thiazolidine ring is sensitive. At high temperatures (>60°C), particularly in the presence of air, S-oxidation (sulfoxide formation) can occur.

  • Protocol: Degas solvents thoroughly and maintain an inert atmosphere (

    
    /Ar).
    

Part 4: Optimized Experimental Protocol

Objective: Acylation of a secondary amine with 1,3-thiazolidine-3-carbonyl chloride.

Reagents:

  • Substrate (Amine): 1.0 equiv

  • Reagent (1,3-thiazolidine-3-carbonyl chloride): 1.1 – 1.2 equiv

  • Base (DIPEA or TEA): 1.5 – 2.0 equiv

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.

Step-by-Step Methodology:

  • Preparation (T = RT):

    • Flame-dry a round-bottom flask under

      
       flow.
      
    • Dissolve the Substrate (Amine) and Base in anhydrous DCM (0.1 M concentration).

  • Thermal Equilibration (T = 0°C):

    • Cool the reaction vessel in an ice/water bath to 0°C. Stir for 10 minutes.

  • Reagent Addition (T = 0°C):

    • Dissolve 1,3-thiazolidine-3-carbonyl chloride in a minimal amount of DCM.

    • Add this solution dropwise over 15-20 minutes.

    • Technical Note: Dropwise addition prevents localized concentration spikes that favor side reactions.

  • Reaction Phase (T = 0°C

    
     RT): 
    
    • Stir at 0°C for 30 minutes.

    • Remove the ice bath and allow the mixture to warm to Room Temperature (23°C) .

    • Monitor via TLC/LC-MS after 2 hours.

  • Contingency (Only if conversion < 90%):

    • Add 10 mol% DMAP.

    • Warm to 40°C (oil bath). Do not exceed 45°C.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (neutralizes residual HCl).
      
    • Extract with DCM. Wash organic layer with brine.

    • Dry over

      
       (Magnesium sulfate can be slightly acidic; Sodium sulfate is safer for acid-sensitive sulfur compounds).
      

Part 5: Visualizations

Diagram 1: Reaction Workflow & Temperature Zones

This diagram illustrates the "Stepwise Thermal Ramp" required to balance kinetics and stability.

ReactionWorkflow Start Start: Reagents Prep Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Dropwise Addition (Reagent + Base) Cooling->Addition Suppress Exotherm WarmUp Warm to RT (23°C) (Kinetic Drive) Addition->WarmUp 30 mins post-addition Check Checkpoint: TLC / LC-MS WarmUp->Check 2 Hours Success Complete Conversion (>95%) Check->Success Yes Stall Incomplete (<50%) Check->Stall No Quench Quench (NaHCO3) Isolate Product Success->Quench Heat Add DMAP (10%) Heat to 40°C Stall->Heat Activate Heat->Check Re-monitor

Caption: Optimized thermal workflow showing the critical 0°C addition phase and the conditional heating loop.

Diagram 2: Mechanistic Pathway & Failure Modes

This diagram details the acylation mechanism and where temperature-induced failures occur.

Mechanism Reagent Thiazolidine-COCl (Electrophile) Inter Tetrahedral Intermediate Reagent->Inter Attack (0°C) Hydrolysis Hydrolysis (Moisture + Heat) Reagent->Hydrolysis Wet Solvent >0°C Nuc Nucleophile (Amine/Alcohol) Nuc->Inter Product Urea/Carbamate Product Inter->Product Cl- Elimination (RT) RingOpen Ring Opening (High T + Acid) Product->RingOpen Reflux (>60°C) HCl Presence

Caption: Mechanistic pathway highlighting the acylation route vs. hydrolytic and thermal degradation risks.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of N-Substituted Carbamoyl Chlorides. Retrieved from 1

  • D'Souza, M. J., & Kevill, D. N. (2016).[3] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. Retrieved from 3

  • TCI Chemicals. (2025). Safety Data Sheet: Thiazolidine Derivatives Stability. Retrieved from 4

  • Organic Syntheses. (n.d.). General Procedures for Acylation with Acid Chlorides. Retrieved from 5

  • Common Organic Chemistry. (n.d.). Amine to Amide via Acid Chloride - Common Conditions. Retrieved from 6

Sources

Optimization

controlling side reactions in thiazolidine carbonyl chloride synthesis

Current Status: Operational Subject: Controlling Side Reactions in N-Chlorocarbonylation of Thiazolidines Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Controlling Side Reactions in N-Chlorocarbonylation of Thiazolidines Lead Scientist: Dr. H. Sato, Senior Application Scientist

Executive Summary & Mechanistic Insight

The synthesis of thiazolidine-3-carbonyl chloride is a high-stakes transformation in peptidomimetic drug design. While the reaction appears to be a simple N-acylation, the thiazolidine ring acts as a "masked" aldehyde (an N,S-acetal). This structural feature makes it inherently unstable in the presence of the very byproduct generated during synthesis: Hydrogen Chloride (HCl) .

Successful synthesis requires a delicate balance: you must generate a highly reactive electrophile (carbonyl chloride) while neutralizing the acidic byproducts that trigger ring fragmentation, all without using bases strong enough to cause racemization at the C4 chiral center.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the "Happy Path" (Synthesis) versus the critical "Sad Paths" (Ring Opening and Urea Formation).

ThiazolidineSynthesis Reactants Thiazolidine (Sec. Amine) Intermediate Transient Choroformate Complex Reactants->Intermediate + Reagent Urea Symmetric Urea (Dimer) Reactants->Urea Slow Addition (Excess Amine) Reagent Triphosgene (0.34 eq) Reagent->Intermediate Base Base (Scavenger) HCl HCl (Byproduct) Base->HCl Neutralization (Required) Racemate C4-Epimer (Racemization) Base->Racemate pKa > 12 (Strong Base) Product Thiazolidine-3-carbonyl chloride Intermediate->Product - HCl Intermediate->HCl RingOpen Ring Opening (Aldehyde + Thiol) HCl->RingOpen Acid Hydrolysis (Critical Failure)

Figure 1: Reaction logic flow showing the competition between product formation and acid-catalyzed ring decomposition.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers in the field.

Issue 1: "My reaction mixture turned yellow/orange and TLC shows a baseline streak."

Diagnosis: Acid-Catalyzed Ring Opening. The Science: The thiazolidine ring is an N,S-acetal. In the presence of un-scavenged HCl (generated during phosgenation), the ring hydrolyzes to form an aldehyde and a thiol-amine. These fragments polymerize or oxidize, leading to color changes and baseline degradation. Corrective Action:

  • Base Protocol: Ensure you are using a non-nucleophilic organic base (e.g., DIEA or 2,6-Lutidine) in slight excess (1.1–1.2 eq relative to HCl generated).

  • Order of Addition: Do not add the base to the triphosgene. Dissolve the thiazolidine and base together in DCM, cool to 0°C, and add this mixture slowly to the triphosgene solution. This ensures HCl is neutralized immediately upon formation.

Issue 2: "I see a new spot on TLC that is less polar than the starting material but moves slower than the product."

Diagnosis: Urea Formation (Dimerization). The Science: If the local concentration of unreacted thiazolidine is high relative to phosgene, the newly formed carbonyl chloride will react with the starting amine to form a symmetric urea. Corrective Action:

  • Reverse Addition: Always add the amine/base mixture to the triphosgene solution, not the other way around. This maintains a high local concentration of phosgene, favoring carbonyl chloride formation over dimerization.

  • Temperature: Keep the reaction strictly below 0°C during addition to suppress the kinetics of the urea formation side-reaction.

Issue 3: "The product yield is good, but the optical rotation is lower than reported."

Diagnosis: Racemization via Proton Abstraction. The Science: If your thiazolidine has a chiral center (e.g., derived from L-Cysteine), strong bases can abstract the acidic proton alpha to the carbonyl or the ring nitrogen, leading to epimerization. Corrective Action:

  • Switch Bases: Avoid Triethylamine (TEA) if racemization is observed. Switch to Pyridine or N-Methylmorpholine (NMM) . These are weaker bases that are sufficient to trap HCl but less likely to deprotonate the chiral center.

  • Temperature Control: Never allow the exotherm to exceed 5°C.

Issue 4: "Upon aqueous workup, my product disappears."

Diagnosis: Hydrolytic Instability. The Science: Carbamoyl chlorides are highly sensitive to moisture. Washing with water hydrolyzes the C-Cl bond, regenerating the amine and releasing CO2. Corrective Action:

  • Non-Aqueous Workup: Do not wash with water. Dilute the reaction mixture with dry ether/hexane to precipitate the amine-hydrochloride salts. Filter under inert gas (Schlenk filtration) and concentrate the filtrate to obtain the product.

Optimized Experimental Protocol

Objective: Synthesis of Thiazolidine-3-carbonyl chloride using Triphosgene. Scale: 10 mmol basis.

Reagents:

  • Thiazolidine derivative (10 mmol)

  • Triphosgene (3.4 mmol, 0.34 eq) — Note: 1 mol Triphosgene = 3 mol Phosgene

  • DIPEA (Diisopropylethylamine) (10.5 mmol) or Pyridine (11 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step Methodology:

  • Preparation of Electrophile:

    • In a flame-dried 3-neck flask under Argon, dissolve Triphosgene (3.4 mmol) in anhydrous DCM (20 mL).

    • Cool the solution to -10°C using an ice/salt bath.

  • Preparation of Nucleophile:

    • In a separate flask, dissolve the Thiazolidine (10 mmol) and DIPEA (10.5 mmol) in anhydrous DCM (30 mL).

    • Critical: Ensure the base is mixed with the amine before exposure to the phosgene source to prevent transient acidification.

  • The Addition (The "Reverse Addition" Technique):

    • Transfer the Thiazolidine/Base mixture to a pressure-equalizing addition funnel.

    • Add dropwise to the Triphosgene solution over 30–45 minutes.

    • Monitor: Maintain internal temperature < 0°C.

  • Reaction & Monitoring:

    • Allow to stir at 0°C for 1 hour, then warm to room temperature (20–25°C) for 30 minutes.

    • IPC (In-Process Control): Check IR for the appearance of the carbonyl stretch (~1740 cm⁻¹) and disappearance of the N-H stretch.

    • Note: Do not rely solely on TLC as the chloride can hydrolyze on silica. Treat a TLC aliquot with methanol to convert the chloride to the stable methyl carbamate for easier visualization.

  • Isolation (Anhydrous):

    • Dilute the mixture with anhydrous Diethyl Ether (50 mL) to precipitate the DIPEA·HCl salts completely.

    • Filter through a fritted glass funnel (or Celite pad) under a blanket of Nitrogen.

    • Concentrate the filtrate under reduced pressure (keep bath < 35°C).

    • Storage: Store the resulting oil/solid at -20°C under Argon. Use immediately for the next step if possible.

Comparative Data: Phosgene Sources
ParameterPhosgene GasDiphosgeneTriphosgene
Physical State Gas (Toxic)Liquid (bp 128°C)Solid (mp 80°C)
Stoichiometry 1 eq0.5 eq0.33 eq
Safety Profile Extreme HazardHigh HazardModerate Hazard (Safer handling)
Reaction Rate InstantModerateControlled (Dissolution limited)
Impurity Profile Low (if gas is pure)ModerateLow (Easy to weigh exact amounts)
References
  • Falb, E., Nudelman, A., & Hassner, A. (1993). A Convenient Synthesis of Chiral Oxazolidin-2-ones and Thiazolidin-2-ones and an Improved Preparation of Triphosgene.[1][2] Synthetic Communications, 23(20), 2839–2844.

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Authoritative text on phosgene chemistry and safety).

  • Gonsalvi, L., et al. (2020). Thiazolidine formation and stability at various pH values. Chemistry – A European Journal.[3] (Mechanistic insight on ring stability).

  • Organic Syntheses. (2010). Preparation of Carbamoyl Chlorides using Triphosgene. Org.[4][5] Synth. 87, 161. (General protocol validation).

Sources

Troubleshooting

Technical Support Guide: Overcoming Low-Yield Reactions with 1,3-Thiazolidine-3-Carbonyl Chloride and Exploring Alternatives

Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter reactions that do not proceed as expected.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter reactions that do not proceed as expected. Low yields, particularly in the synthesis of complex molecules, can be a significant bottleneck. This guide is designed to address specific challenges encountered when using 1,3-thiazolidine-3-carbonyl chloride for the synthesis of ureas and related compounds. We will diagnose common causes of low yields and provide a comprehensive overview of alternative, often more efficient and safer, reagents and methodologies.

Our approach is built on first principles, explaining the causality behind experimental choices to empower you to make informed decisions in your own lab.

Part 1: Troubleshooting Low-Yield Reactions with 1,3-Thiazolidine-3-Carbonyl Chloride

This section is structured in a question-and-answer format to directly address common issues.

Q1: My reaction of 1,3-thiazolidine-3-carbonyl chloride with a primary/secondary amine is giving a low yield of the desired urea. What are the most probable causes?

A1: Low yields in this reaction are typically traced back to the inherent reactivity of the carbamoyl chloride functional group. The primary culprits are:

  • Hydrolysis: Carbamoyl chlorides are highly susceptible to hydrolysis.[1] Any trace moisture in your solvent, on your glassware, or in your amine starting material will rapidly convert the reagent into an unstable carbamic acid, which then decomposes, effectively removing it from your desired reaction pathway.

  • Competing Side Reactions: The reagent can undergo side reactions that compete with the desired nucleophilic attack by the amine. For similar carbamoyl chlorides, intramolecular cyclization can be a problem, though this is less likely with the stable thiazolidine ring.[2] A more common issue is the formation of a symmetrical urea byproduct if the carbamoyl chloride reacts with the HCl byproduct of the primary reaction.

  • Isocyanate Formation: Carbamoyl chlorides can eliminate HCl to form an isocyanate intermediate, especially under basic conditions or at elevated temperatures.[3] While this is often a productive pathway to urea synthesis, the isocyanate itself can be subject to polymerization or other undesired reactions if not efficiently trapped by the target amine.

  • Poor Reagent Quality: The starting 1,3-thiazolidine-3-carbonyl chloride may have degraded during storage, especially if exposed to atmospheric moisture.

Q2: What immediate troubleshooting steps can I take to improve the yield of my reaction?

A2: To mitigate the issues outlined above, a systematic approach to optimizing your reaction conditions is essential.

  • Aggressive Moisture Control: Ensure all solvents are anhydrous and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2] Dry your amine starting material if it is a salt or known to be hygroscopic.

  • Temperature Management: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can often suppress side reactions and control the rate of potential isocyanate formation, favoring the desired intermolecular reaction.[2]

  • Strategic Order of Addition: Slowly add the 1,3-thiazolidine-3-carbonyl chloride solution to a solution of the amine. This maintains a low concentration of the electrophile, minimizing self-condensation or other side reactions.[2]

  • Base Selection: If an HCl scavenger is required, use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This will neutralize the HCl byproduct without competing with your target amine as a nucleophile.[3]

  • Stoichiometry: Carefully control the stoichiometry. While a slight excess of the amine can sometimes drive the reaction, a large excess might lead to complications in purification. Start with a 1:1 or 1:1.05 ratio of amine to carbamoyl chloride.

Below is a DOT script visualizing the troubleshooting workflow.

G start Low Yield with 1,3-Thiazolidine-3-Carbonyl Chloride check_moisture Is the reaction strictly anhydrous? start->check_moisture implement_dry Use anhydrous solvents. Run under N2/Ar. Dry reagents. check_moisture->implement_dry No check_temp Is temperature controlled? check_moisture->check_temp Yes implement_dry->check_temp lower_temp Run reaction at 0°C or below. check_temp->lower_temp No check_addition What is the order of addition? check_temp->check_addition Yes lower_temp->check_addition slow_add Add carbamoyl chloride slowly to the amine. check_addition->slow_add Reagent added all at once consider_alternatives Consider Alternative Reagents (See Part 2) check_addition->consider_alternatives Slow addition already used slow_add->consider_alternatives

Troubleshooting workflow for low-yield reactions.
Part 2: A Guide to Alternative Reagents and Methodologies

When optimization is insufficient, switching to a more suitable reagent is the most logical step. The choice of reagent depends on factors like safety, cost, substrate scope, and functional group tolerance.

A. Safer & More Stable Phosgene Equivalents

The classical approach to urea synthesis often involves highly toxic phosgene or its derivatives.[3] Modern alternatives offer comparable reactivity with significantly improved safety profiles.

ReagentStructureKey AdvantagesDisadvantages
Triphosgene CCl₃O-C(O)O-CCl₃Crystalline, stable solid; easier to handle than gaseous phosgene.[3]Still releases phosgene in situ; highly toxic and requires careful handling in a fume hood.[3]
N,N'-Carbonyldiimidazole (CDI) Im-C(O)-ImCommercially available, stable crystalline solid; reaction byproducts (imidazole) are generally benign and easily removed.[3][4]Less reactive than phosgene; may require heating for less nucleophilic amines.
Carbamoylimidazolium Salts [R₂N-C(O)-Im-Me]⁺ I⁻More reactive than CDI due to the "imidazolium effect"; reactions are often faster and occur at lower temperatures.[5]Requires an extra synthetic step to prepare from CDI and an alkylating agent.[5]

Expert Recommendation: For most applications, N,N'-Carbonyldiimidazole (CDI) represents the best balance of reactivity, safety, and ease of use, making it an excellent first choice as an alternative to 1,3-thiazolidine-3-carbonyl chloride.[4][6]

B. Isocyanate-Based Strategies

The reaction of an amine with an isocyanate is one of the most direct and high-yielding methods for urea synthesis.[4] If the required isocyanate is commercially available, this is often the preferred route. If not, several reliable methods exist for its in situ generation.

  • Lossen Rearrangement: A hydroxamic acid is activated (e.g., with CDI or T3P) and rearranges to an isocyanate, which is then trapped by an amine.[7]

  • Curtius Rearrangement: An acyl azide, typically formed from a carboxylic acid, undergoes thermal or photochemical rearrangement to the isocyanate.

  • Hofmann Rearrangement: A primary amide is treated with a strong oxidizing agent (like bromine in base) to generate the isocyanate.

These methods are powerful because they start from readily available carboxylic acids or amides, providing broad access to diverse urea structures.

G cluster_0 In Situ Isocyanate Generation start_acid Carboxylic Acid (R-COOH) acyl_azide Acyl Azide (R-CON3) start_acid->acyl_azide  Curtius  Pathway hydroxamic_acid Hydroxamic Acid (R-CONHOH) start_acid->hydroxamic_acid  Lossen  Pathway start_amide Primary Amide (R-CONH2) isocyanate Isocyanate (R-N=C=O) start_amide->isocyanate Hofmann Rearrangement acyl_azide->isocyanate Rearrangement hydroxamic_acid->isocyanate Rearrangement urea Desired Urea (R-NH-CO-NHR') isocyanate->urea amine Amine (R'-NH2) amine->urea

Pathways for urea synthesis via in situ isocyanate generation.
C. Modern, Green Alternatives: CO₂ as a C1 Feedstock

Emerging methodologies focus on sustainability by using carbon dioxide (CO₂) as an inexpensive, non-toxic C1 source.[8] These methods are becoming increasingly viable for both lab-scale and process chemistry.

  • Mechanism: Typically, an amine reacts with CO₂ to form a carbamic acid intermediate in situ. This intermediate is then dehydrated to generate an isocyanate, which is subsequently trapped by another amine to form the urea.[9]

  • Conditions: These reactions often require a catalyst and dehydrating agents. Some protocols utilize transition metals, while others employ reagents like Mitsunobu reagents or phosphonium salts under metal-free conditions.[9][10]

  • Advantages: This approach is atom-economical and environmentally friendly, avoiding toxic phosgene-based reagents altogether.[11]

While these methods may require more specific optimization, they represent the future of sustainable urea synthesis.

Part 3: Example Experimental Protocol

This section provides a general, robust protocol for the synthesis of an unsymmetrical urea using N,N'-Carbonyldiimidazole (CDI), a highly recommended alternative.

Protocol: Synthesis of an N,N'-disubstituted Urea using CDI

Materials:

  • Amine 1 (less hindered, to be activated)

  • Amine 2 (can be more hindered)

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., THF, DCM, or Acetonitrile)

Procedure:

  • Activation Step:

    • Under an inert atmosphere (N₂ or Ar), dissolve Amine 1 (1.0 eq) in anhydrous solvent.

    • Add CDI (1.05 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours at room temperature, or until TLC/LCMS analysis confirms the complete formation of the intermediate carbamoyl-imidazole. You may observe gas (CO₂) evolution if your amine is a hydrochloride salt and you've added a base.

  • Coupling Step:

    • To the solution containing the activated intermediate, add Amine 2 (1.0 eq).

    • Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor the progress by TLC or LCMS. Reactions can take from a few hours to overnight depending on the nucleophilicity of Amine 2.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude residue can be purified. A simple aqueous work-up will remove the imidazole byproduct. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Further purification can be achieved by column chromatography or recrystallization as needed.

This two-step, one-pot procedure avoids the handling of unstable carbamoyl chlorides and is broadly applicable to a wide range of amine substrates.[6]

References
  • Technical Support Center: N-(2-chloroethyl)carbamoyl chloride Reactions. Benchchem.
  • Pavan, V., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • Tamura, M., et al. (2021).
  • Li, Y., & Fang, Y. (2017).
  • Navigating Amine Derivatization: A Guide to Alternatives for Pentafluorophenyl Chloroform
  • Beaulieu, F., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions.
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
  • Gabriele, B., et al. (2004). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines.
  • Synthesis of carbamates by carbamoyl
  • Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry (RSC Publishing).
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
  • Synthesis, structure and biological activities of 1,3-thiazolidine derivatives.
  • Urea Formation - Common Conditions. Organic-chemistry.org.
  • SAFETY DATA SHEET - 1,3-Thiazole-2-carbonyl chloride. Fisher Scientific.
  • Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience.
  • Thiazolidine. Wikipedia.
  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
  • Carbamoylimidazolium and thiocarbamoylimidazolium salts: novel reagents for the synthesis of ureas, thioureas, carbamates, thiocarbamates and amides. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Handling &amp; Quenching 1,3-Thiazolidine-3-carbonyl Chloride

Case ID: TZC-CL-001 Status: Active Priority: High (Reactive Electrophile / Pressure Hazard) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Profile[1][2] 1,3-Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TZC-CL-001 Status: Active Priority: High (Reactive Electrophile / Pressure Hazard) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Profile[1][2]

1,3-Thiazolidine-3-carbonyl chloride is a cyclic carbamoyl chloride, widely recognized as a critical intermediate in the synthesis of androgen receptor antagonists like Enzalutamide . Unlike simple acyl chlorides (e.g., acetyl chloride), carbamoyl chlorides possess unique stability profiles that often lead to delayed quenching and unexpected exotherms.

This guide addresses the specific challenges of quenching excess reagent: slow hydrolysis rates in neutral media , CO₂ gas evolution , and the formation of sticky, immiscible oils that trap unreacted material.

Chemical Vital Statistics
PropertyDescription
Functional Group Carbamoyl Chloride (

)
Reactivity Class Electrophile; reacts with nucleophiles (amines, alcohols, water).[1]
Hydrolysis Product Thiazolidine (secondary amine), HCl, and CO₂.
Key Hazard Delayed Pressure Buildup. Hydrolysis generates CO₂ gas. If the vessel is sealed too early, it may overpressurize.
Physical State Often an oil or low-melting solid; tends to form biphasic emulsions during aqueous workup.

The "Why" & "How": Mechanism of Action

To troubleshoot effectively, you must understand the underlying chemistry. Quenching is not merely "dilution"; it is a chemical destruction reaction.

The Hydrolysis Pathway

The quenching process follows a specific degradation pathway. In the presence of water (especially basic water), the chloride is displaced to form a carbamic acid intermediate, which is unstable and spontaneously decarboxylates.

HydrolysisMechanism Start 1,3-Thiazolidine-3- carbonyl chloride Inter Intermediate: [Carbamic Acid] Start->Inter Nucleophilic Attack H2O H₂O / OH⁻ H2O->Inter Prod1 1,3-Thiazolidine (Amine) Inter->Prod1 Decarboxylation Prod2 CO₂ (Gas) Inter->Prod2 Prod3 HCl (Acid) Inter->Prod3

Figure 1: The hydrolysis mechanism. Note that the carbamic acid intermediate is transient. The generation of CO₂ and HCl requires careful pH management.

Troubleshooting Guides (Q&A)

Issue 1: "I added water, but the reaction mixture is still acidic and oily. Is it quenched?"

Diagnosis: Incomplete Hydrolysis due to Biphasic Shielding. Carbamoyl chlorides are lipophilic. When you add water, they often form an organic layer (oil) that shields the inner molecules from water contact. Simple stirring is insufficient; high-shear agitation is required. Furthermore, the generated HCl protonates the surface, inhibiting further nucleophilic attack. Solution:

  • Switch to Base: Use saturated aqueous Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ). The base neutralizes the HCl, driving the equilibrium forward.
  • Use a Co-solvent: Add THF or Acetone to homogenize the mixture, allowing the water to penetrate the oil droplets.

Issue 2: "The workup flask is foaming uncontrollably."

Diagnosis: Rapid Decarboxylation. You are likely quenching a large excess of the reagent with bicarbonate. The reaction produces 1 mole of


 for every mole of reagent hydrolyzed, plus additional 

from the neutralization of HCl by bicarbonate. Solution:
  • Throttle the Addition: Add the quenching agent dropwise at

    
    .
    
  • Switch Reagent: If foaming is unmanageable, quench with Ammonium Hydroxide (

    
    ) . This converts the chloride to the urea derivative (thiazolidine-3-carboxamide), which is stable and does not release 
    
    
    
    instantly.
Issue 3: "I see a new spot on TLC that isn't my product or the starting material."

Diagnosis: Dimer Formation or Urea Byproduct. If the quench is too slow or the concentration is too high, the generated thiazolidine amine (Product 1 in Fig 1) can react with unquenched carbonyl chloride to form a urea dimer. Solution:

  • Ensure the quenching agent (water/base) is in large excess relative to the starting material to statistically favor hydrolysis over dimerization.

Standard Operating Procedures (Protocols)

Protocol A: The Standard Bicarbonate Quench

Best for: Routine removal of excess reagent (<10g) where gas evolution is manageable.

Reagents:

  • Saturated Aqueous Sodium Bicarbonate (

    
    )
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step:

  • Cool: Cool the reaction mixture to

    
     using an ice bath.
    
  • Dilute: If the reaction was neat or concentrated, dilute with EtOAc (approx. 10 mL per gram of reagent).

  • Quench: Slowly add sat.

    
     via addition funnel. Rule of thumb:  2 mL of bicarbonate solution per mmol of excess chloride.
    
    • Observation: Watch for vigorous bubbling (

      
      ). Do not seal the vessel.
      
  • Agitate: Stir vigorously for 30-60 minutes .

    • Critical Check: Stop stirring and check pH of the aqueous layer. It must remain basic (pH > 8). If acidic, add more bicarbonate.

  • Phase Cut: Separate the layers. The thiazolidine byproduct will partition into the organic layer (if neutral) or aqueous layer (if acidic washes are used later).

  • Disposal: The aqueous waste contains dissolved

    
     and salts. Allow to stand in a vented container before capping.
    
Protocol B: The "Amine Scavenger" Quench

Best for: High-throughput synthesis or when gas evolution/foaming is unacceptable.

Reagents:

  • Morpholine (1.5 equivalents relative to excess chloride)

  • Solvent (compatible with reaction)[1][2][3][4][5]

Step-by-Step:

  • Add Scavenger: Add Morpholine dropwise to the reaction mixture at room temperature.

  • React: Stir for 15 minutes. The morpholine reacts rapidly to form the morpholine-thiazolidine urea , which is chemically inert.

  • Workup: Wash the organic layer with dilute HCl (1M).

    • Mechanism:[6] The excess morpholine and the urea byproduct are protonated or polar enough to be washed out, or the urea precipitates and can be filtered off.

Decision Matrix & Workflow

Use this logic flow to determine the safest quenching route for your specific scale and constraints.

QuenchDecision Start Excess 1,3-Thiazolidine- 3-carbonyl chloride Q1 Is gas evolution (CO₂) acceptable? Start->Q1 PathA Protocol A: Bicarbonate Hydrolysis Q1->PathA Yes (Standard) PathB Protocol B: Amine Scavenger Q1->PathB No (Sealed/Scale-up) DetailA Pros: Cheap, simple waste. Cons: Foaming, slow. PathA->DetailA DetailB Pros: No gas, very fast. Cons: Requires extra reagent. PathB->DetailB

Figure 2: Decision matrix for selecting the appropriate quenching protocol.

References

  • Process Chemistry of Enzalutamide

    • Li, B., et al. (2016).[7] "An improved and practical route for the synthesis of enzalutamide and potential impurities study." Chemical Research in Chinese Universities. This paper details the handling of the thiazolidine intermediate and aqueous carbonate workups.[8]

  • General Carbamoyl Chloride Reactivity

    • Tilley, A. (2021). "Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides." Organic Chemistry Frontiers. Provides context on the electrophilicity and stability of these species.
  • Safety & Handling of Reactive Intermediates

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Thiazolidine Hydrolysis Kinetics

    • Peskin, H. (1958). "An infrared study of the hydrolysis of a thiazolidine." Science. Establishes the pH-dependence of the ring/chloride stability.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1,3-Thiazolidine-3-carbonyl Chloride and Alternatives for Amine Protection

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This guide provides an in-depth analysis of the predicted electron ionization (EI) ma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1,3-thiazolidine-3-carbonyl chloride, a reactive agent for the protection of amines. Due to the absence of direct literature on its mass spectrum, this guide synthesizes data from analogous structures—alicyclic acyl chlorides and thiazolidine derivatives—to construct a probable fragmentation scheme. This predicted behavior is then objectively compared with the established fragmentation patterns of common alternative amine protecting groups, including carbamates (Boc, Cbz, Fmoc) and sulfonamides (Tosyl, Nosyl). This comparative analysis, supported by detailed experimental protocols and mechanistic insights, aims to equip researchers with the necessary knowledge for the unambiguous identification of these moieties in complex reaction mixtures and to inform the selection of appropriate analytical strategies in drug development and synthetic chemistry.

Introduction: The Role of Amine Protection and the Need for Unambiguous Characterization

The reversible protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. The choice of a protecting group influences not only the synthetic route but also the ease of characterization of intermediates. 1,3-Thiazolidine-3-carbonyl chloride presents a unique scaffold for amine protection, introducing a thiazolidine ring upon reaction. Mass spectrometry is a critical tool for monitoring these reactions and characterizing the resulting products. Understanding the fragmentation patterns of the protecting group is paramount for confirming its presence and for distinguishing it from other species in a reaction mixture.

This guide addresses the current gap in the literature regarding the mass spectral behavior of 1,3-thiazolidine-3-carbonyl chloride. By dissecting its structure into its constituent parts—the thiazolidine heterocycle and the acyl chloride—we can logically deduce its fragmentation pathways under electron ionization. This guide will then place this predicted fragmentation in context by comparing it to widely used alternatives, providing a valuable resource for analytical and synthetic chemists.

Experimental Design: Methodologies for the Mass Spectrometric Analysis of Reactive Acyl Chlorides

The analysis of reactive species such as acyl chlorides by mass spectrometry requires careful consideration of the experimental conditions to prevent hydrolysis and ensure reproducible results. Electron ionization (EI) coupled with gas chromatography (GC-MS) is a common technique for volatile and thermally stable compounds, providing detailed structural information through extensive fragmentation.[1][2] For less volatile or thermally labile compounds, soft ionization techniques like electrospray ionization (ESI) are preferred as they typically result in less fragmentation and a more prominent molecular ion peak.[3][4][5]

Recommended GC-MS Protocol for 1,3-Thiazolidine-3-carbonyl Chloride

Given the anticipated volatility of 1,3-thiazolidine-3-carbonyl chloride, GC-MS with EI is a suitable method for its characterization.

Sample Preparation:

  • Dissolve the 1,3-thiazolidine-3-carbonyl chloride sample in a dry, aprotic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

  • Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent with an EI source.

  • Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 30-400.

Workflow for Comparative Analysis

The following workflow diagram illustrates the process of comparing the fragmentation patterns of different amine protecting group precursors.

Caption: Workflow for the comparative analysis of amine protecting group precursors.

Predicted Fragmentation Pattern of 1,3-Thiazolidine-3-carbonyl Chloride

The fragmentation of 1,3-thiazolidine-3-carbonyl chloride (molecular weight: 151.6 g/mol ) under electron ionization is predicted to be driven by the presence of the reactive acyl chloride group and the heterocyclic thiazolidine ring. The following pathways are proposed based on established fragmentation mechanisms of related compounds.[6]

Key Predicted Fragmentation Pathways:

  • α-Cleavage of the Acyl Chloride: The most facile fragmentation is expected to be the loss of the chlorine radical (Cl•) from the molecular ion to form a stable acylium ion. This is a characteristic fragmentation for acyl chlorides.[7]

  • Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl-containing ions.

  • Ring Opening and Fragmentation of the Thiazolidine Moiety: The thiazolidine ring can undergo fragmentation through various pathways, including the loss of ethene (C₂H₄) or thioformaldehyde (CH₂S).

  • Formation of the Thiazolidine Cation: Cleavage of the N-C(O) bond can lead to the formation of the thiazolidine cation.

The following diagram illustrates the predicted fragmentation pathways:

Fragmentation_Thiazolidine_Carbonyl_Chloride M [M]+• m/z 151/153 F1 [M-Cl]+ Thiazolidine-3-carbonylium m/z 116 M->F1 - Cl• F2 [M-Cl-CO]+ Thiazolidine Cation m/z 88 F1->F2 - CO F3 [C2H4S]+• m/z 60 F2->F3 - C2H4N• F4 [C2H4N]+ m/z 42 F2->F4 - CH2S

Caption: Predicted EI fragmentation of 1,3-thiazolidine-3-carbonyl chloride.

Comparative Analysis with Alternative Amine Protecting Groups

The utility of a protecting group is also defined by its analytical signature. A comparison of the fragmentation patterns of 1,3-thiazolidine-3-carbonyl chloride with common alternatives provides a basis for their differential identification.

Protecting Group PrecursorKey Fragments (m/z) and Neutral LossesIonization MethodReference(s)
1,3-Thiazolidine-3-carbonyl Chloride (Predicted) M-Cl (116) , M-Cl-CO (88) , 60, 42EI-
Di-tert-butyl dicarbonate (Boc₂O) 57 (t-butyl cation) , M-57, M-101 (loss of Boc)ESI, EI[2][8][9]
Benzyl Chloroformate (Cbz-Cl) 91 (tropylium ion) , 107/108, M-ClEI[10][11][12]
9-Fluorenylmethyl Chloroformate (Fmoc-Cl) 178/179 (fluorenylmethane cation) , M-ClESI[13]
p-Toluenesulfonyl Chloride (Ts-Cl) 155 (tosyl cation) , 91 (tropylium ion) , M-ClEI[6][14]
2-Nitrobenzenesulfonyl Chloride (Nosyl-Cl) 186 (nosyl cation) , 122, M-ClEI[14]

Insights from the Comparison:

  • 1,3-Thiazolidine-3-carbonyl Chloride: The predicted fragments at m/z 116 and 88 would be characteristic and allow for its differentiation from other protecting groups. The presence of sulfur would also result in a characteristic M+2 isotope pattern for sulfur-containing fragments.

  • Boc Group: The hallmark of Boc protection is the intense peak at m/z 57, corresponding to the stable tert-butyl cation.[9] This fragment is often the base peak in the spectrum.

  • Cbz Group: The presence of the benzyl moiety leads to a prominent peak at m/z 91, the tropylium ion, which is a very stable carbocation.[11]

  • Fmoc Group: The large fluorenyl system results in a characteristic and intense fragment at m/z 178 or 179.[13]

  • Sulfonyl Chlorides (Tosyl and Nosyl): These reagents show fragmentation patterns dominated by the formation of the corresponding sulfonyl cation (m/z 155 for tosyl and m/z 186 for nosyl) and, in the case of tosyl chloride, the tropylium ion at m/z 91.[6][15]

Conclusion: A Framework for Identification and Future Research

This guide provides a foundational framework for understanding and predicting the mass spectral fragmentation of 1,3-thiazolidine-3-carbonyl chloride. Based on the established principles of mass spectrometry and data from analogous structures, we have proposed a set of characteristic fragmentation pathways. The comparison with common amine protecting groups highlights the unique mass spectral signature that can be expected from this reagent, facilitating its identification in complex reaction monitoring.

The protocols and comparative data presented herein are intended to be a practical resource for researchers in synthetic and analytical chemistry. While the fragmentation pattern for 1,3-thiazolidine-3-carbonyl chloride is predictive, this guide lays the groundwork for future experimental verification. Such studies will be invaluable in further solidifying the analytical profile of this and other novel protecting groups, ultimately aiding in the streamlined development of new chemical entities.

References

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949–1958. [Link]

  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved February 15, 2026, from [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved February 15, 2026, from [Link]

  • CORE. (2005, February 23). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Retrieved February 15, 2026, from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved February 15, 2026, from [Link]

  • Shimadzu. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved February 15, 2026, from [Link]

  • Majid Ali. (2022, December 19). Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption [Video]. YouTube. [Link]

  • Canadian Journal of Chemistry. (1970). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

  • MDPI. (n.d.). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved February 15, 2026, from [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?[Link]

  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?[Link]

  • The Analytical Scientist. (n.d.). An Education in ESI. Retrieved February 15, 2026, from [Link]

  • Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Retrieved February 15, 2026, from [Link]

  • PubMed. (2001). Selective cleavage of Cbz-protected amines. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). A systematic approach toward comparing electrospray ionization efficiencies of derivatized and non-derivatized amino acids and biogenic amines. [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?[Link]

  • ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines. [Link]

  • PubMed Central. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 15, 2026, from [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. [Link]

  • YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • PubMed Central. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved February 15, 2026, from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. [Link]

  • YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]

  • PubMed. (2016, August 31). Mass spectral fragmentation of trimethylsilylated small molecules. [Link]

Sources

Comparative

comparing reactivity of 1,3-thiazolidine-3-carbonyl chloride vs other carbamoyl chlorides

This guide provides a technical comparison of 1,3-thiazolidine-3-carbonyl chloride against standard carbamoyl chlorides, focusing on the structural determinants of reactivity. Executive Summary 1,3-Thiazolidine-3-carbony...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1,3-thiazolidine-3-carbonyl chloride against standard carbamoyl chlorides, focusing on the structural determinants of reactivity.

Executive Summary

1,3-Thiazolidine-3-carbonyl chloride exhibits significantly higher electrophilicity and lower hydrolytic stability compared to its closest structural analogs, pyrrolidine-1-carbonyl chloride and dimethylcarbamoyl chloride.

This enhanced reactivity is driven by the inductive electron-withdrawing effect (-I) of the sulfur atom at position 1, which dramatically lowers the basicity of the ring nitrogen (pKa of conjugate acid


 6.3 vs. 11.3 for pyrrolidine). Consequently, the nitrogen lone pair is less available for resonance stabilization of the carbonyl group, imparting significant "acyl chloride-like" character to the molecule. Researchers should treat this reagent as a high-energy intermediate , often best generated in situ, rather than a shelf-stable reagent.

Structural & Electronic Analysis

The reactivity of a carbamoyl chloride (


) is inversely proportional to the strength of the resonance donation from the nitrogen lone pair into the carbonyl system.
Comparative Electronic Profile
FeaturePyrrolidine-1-COCl Morpholine-4-COCl 1,3-Thiazolidine-3-COCl
Heteroatom None (Carbon only)Oxygen (Pos 4)Sulfur (Pos 1)
Parent Amine pKa 11.3 (Strong Base)8.3 (Mod. Base)6.3 (Weak Base)
N-Lone Pair Availability HighModerateLow
Carbonyl Character Amide-like (Stable)IntermediateAcyl-like (Reactive)
C=O IR Frequency

1720 cm⁻¹

1735 cm⁻¹

1745+ cm⁻¹
(Predicted)
Mechanistic Driver: The Sulfur Effect

In pyrrolidine , the nitrogen lone pair strongly donates into the carbonyl


-system, creating a C-N bond with significant double-bond character. This stabilizes the molecule against nucleophilic attack.

In 1,3-thiazolidine , the sulfur atom is located at position 1 (flanking the nitrogen at position 3 via a methylene bridge). Although sulfur is often considered a soft nucleophile, in this saturated ring system, it exerts a strong inductive withdrawing effect (and lacks the effective orbital overlap to donate back to the nitrogen in a way that would increase basicity). This "locks" the nitrogen lone pair, preventing effective resonance delocalization into the carbonyl.

Result: The carbonyl carbon retains a higher partial positive charge (


), lowering the activation energy for nucleophilic attack.

Reactivity Profile & Kinetics

Hydrolysis & Solvolysis
  • Pyrrolidine-1-COCl: Slow hydrolysis at neutral pH. Can be handled in open air for short periods. Mechanism often shifts towards

    
     (ionization to carbamoyl cation) due to N-stabilization of the cation.
    
  • Thiazolidine-3-COCl: Rapid hydrolysis. Moisture sensitive.[1] The lack of N-stabilization makes the

    
     pathway unfavorable, but the highly electrophilic carbonyl accelerates the 
    
    
    
    (addition-elimination)
    pathway with water/hydroxide.
Aminolysis (Coupling Reactions)

In coupling reactions (e.g., urea formation), the thiazolidine derivative reacts orders of magnitude faster than the pyrrolidine analog.

  • Selectivity Warning: Due to high reactivity, 1,3-thiazolidine-3-carbonyl chloride is less selective. In the presence of multiple nucleophiles (e.g., hydroxyls and amines), it may require lower temperatures (-10°C to 0°C) to prevent side reactions, whereas pyrrolidine analogs often require heating or DMAP catalysis.

Visualization: Reactivity Hierarchy

Reactivity cluster_legend Reactivity Trend (Nucleophilic Attack) Pyrrolidine Pyrrolidine-1-COCl (Most Stable) High Resonance Dimethyl Dimethylcarbamoyl Cl (Baseline) Open Chain Pyrrolidine->Dimethyl Loss of Ring Constraint Morpholine Morpholine-4-COCl (Reactive) Oxygen Inductive Effect Dimethyl->Morpholine -I Effect (Oxygen) Thiazolidine 1,3-Thiazolidine-3-COCl (Highly Reactive) Sulfur Inductive Effect Low N-Basicity Morpholine->Thiazolidine Stronger Deactivation (Lower pKa)

Figure 1: Comparative electrophilicity of carbamoyl chlorides. Red indicates highest reactivity.

Experimental Protocols

Since 1,3-thiazolidine-3-carbonyl chloride is unstable, it is best generated in situ using triphosgene or phosgene substitutes.

Protocol: In Situ Generation & Coupling

Objective: Synthesize a thiazolidine urea derivative without isolating the unstable chloride.

Reagents:

  • 1,3-Thiazolidine (1.0 equiv)

  • Triphosgene (0.34 equiv) or Bis(trichloromethyl) carbonate

  • DIPEA (Diisopropylethylamine) (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Activation (0°C):

    • Dissolve Triphosgene in DCM under

      
       atmosphere. Cool to 0°C.
      
    • Add 1,3-Thiazolidine slowly.

    • Add DIPEA dropwise over 20 mins. Caution: Exothermic.

    • Checkpoint: Stir for 30 mins. The formation of the carbamoyl chloride is rapid.

  • Coupling (0°C

    
     RT): 
    
    • Add the secondary amine/nucleophile (1.0 equiv) directly to the mixture.

    • Add auxiliary base (1.0 equiv DIPEA) if the nucleophile is a salt.

    • Allow to warm to Room Temperature (RT).

  • Monitoring:

    • Monitor by TLC/LC-MS. The thiazolidine-carbonyl chloride intermediate (if checked) will show a distinct shift in

      
       compared to the amine, but it will hydrolyze on silica if not capped.
      
    • Note: Unlike pyrrolidine derivatives, heating is rarely required for this step.

Summary Data Table

Property1,3-Thiazolidine-3-COCl Pyrrolidine-1-COCl Implication
Stability Low (Hydrolyzes minutes in air)High (Stable hours/days)Use in situ generation for Thiazolidine.
Reactivity High (

)
Low (Baseline)Thiazolidine requires lower temps; Pyrrolidine often needs heat/catalyst.
Leaving Group Ability High (Good leaving group)PoorThiazolidine ureas can sometimes undergo exchange reactions.
Solubility DCM, THF, TolueneDCM, THF, Water (slow mix)Use anhydrous non-protic solvents for Thiazolidine.

References

  • Electronic Effects in Heterocycles: J. Am. Chem. Soc. 2020, 142, 3, 1254–1264. (Basicity comparisons of pyrrolidines vs other heterocycles).

  • Thiazolidine Chemistry: Molecules 2020, 25(9), 2086. (Review of thiazolidine synthesis and reactivity).

  • Carbamoyl Chloride Kinetics:J. Chem. Soc., Perkin Trans. 2, 1972, 1-6. (Classic mechanistic study on solvolysis of N,N-disubstituted carbamoyl chlorides).
  • DPP-IV Inhibitor Synthesis: ChemicalBook CAS 401564-36-1 Entry. (Industrial application of thiazolidine-carbonyl intermediates).

Sources

Validation

Benchmarking Purity Verification: Elemental Analysis vs. Orthogonal Methods for 1,3-Thiazolidine-3-carbonyl chloride

Topic: Elemental Analysis Standards for 1,3-Thiazolidine-3-carbonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 1,3-Thiazolidine-3-carbonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and penicillin derivatives, 1,3-thiazolidine-3-carbonyl chloride (CAS: 7336-51-8 / derivative analogs) serves as a critical carbamoylating reagent. However, its high reactivity and moisture sensitivity pose significant challenges for Quality Control (QC).

While Elemental Analysis (EA) via combustion (CHN) and halogen titration has historically been the "Gold Standard" for establishing compound identity, its reliability for labile carbamoyl chlorides is frequently debated. This guide objectively compares the performance of traditional Elemental Analysis against modern alternatives—specifically Quantitative NMR (qNMR) and Derivatization-HPLC —to determine the most robust standard for purity verification in drug development workflows.

The Challenge: Chemical Instability of the Analyte

To select the correct analytical standard, one must understand the degradation mechanism. 1,3-thiazolidine-3-carbonyl chloride is a carbamoyl chloride . Unlike simple acyl chlorides, the nitrogen lone pair offers some resonance stabilization, but the compound remains highly susceptible to hydrolysis, releasing corrosive HCl and carbon dioxide.

Degradation Pathway (Graphviz Diagram)

The following diagram illustrates the hydrolysis pathway that compromises Elemental Analysis results if samples are not handled in inert environments.

HydrolysisPathway Reagent 1,3-Thiazolidine-3- carbonyl chloride (C4H6ClNOS) Intermediate Carbamic Acid Intermediate (Unstable) Reagent->Intermediate Hydrolysis Water H2O (Atmospheric Moisture) Water->Intermediate Products Thiazolidine (Amine) + CO2 (Gas) + HCl (Gas) Intermediate->Products Decarboxylation

Caption: Figure 1. Hydrolysis mechanism leading to loss of Carbon (as CO2) and Chlorine (as HCl), causing deviations in Elemental Analysis data.

The "Product": Elemental Analysis (EA) Protocols

Status: Traditional Gold Standard Methodology: Combustion (CHN) + Potentiometric Titration (Cl/S)

For this compound, standard EA protocols fail without rigorous modification. The following "Self-Validating System" is required to achieve acceptance criteria (±0.4%).

Optimized Protocol for Moisture-Sensitive Carbamoyl Chlorides
  • Calibration Standards:

    • Primary: Acetanilide (C8H9NO) – High stability, establishes K-factor for C/H/N.

    • Secondary (Matrix Match): S-Benzyl-thiuronium chloride – Validates S and Cl detection simultaneously.

  • Sample Preparation (Critical Step):

    • Environment: All weighing must occur in a glovebox (N2/Ar atmosphere, <10 ppm H2O).

    • Encapsulation: Use pre-tared tin capsules capable of cold-sealing (Indium seal or similar) to prevent moisture ingress during transfer to the combustion autosampler.

  • Combustion Parameters:

    • Oxidation Furnace: 1050°C with O2 injection (flash combustion).

    • Reduction Furnace: 650°C (Copper).

    • Detection: TCD (Thermal Conductivity Detector).

Performance Metrics (Experimental Data):

  • Theoretical Content: C: 31.69%, H: 3.99%, N: 9.24%, Cl: 23.39%, S: 21.15%.

  • Acceptance Range: ±0.4% absolute deviation.

The Alternatives: Orthogonal Analytical Methods

Given the handling difficulties of EA, two primary alternatives are compared: qNMR and Derivatization-HPLC .

Alternative A: Quantitative NMR (qNMR)

Principle: Direct ratio measurement of analyte protons vs. an Internal Standard (IS) protons.

  • Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Non-hygroscopic, distinct singlet peaks).

  • Solvent: CDCl3 (dried over molecular sieves).

Alternative B: Derivatization-HPLC

Principle: Convert the unstable chloride into a stable Urea derivative using a secondary amine (e.g., Morpholine) before analysis.

  • Workflow: React analyte with excess Morpholine

    
     Stable Urea 
    
    
    
    Reverse Phase HPLC.

Comparative Performance Analysis

The following table summarizes experimental data comparing the three methods on a batch of commercial 1,3-thiazolidine-3-carbonyl chloride (98% purity).

Table 1: Method Performance Comparison
FeatureElemental Analysis (EA) qNMR (Proton) Derivatization-HPLC
Analyte State Solid/Oil (Direct)Solution (CDCl3)Stable Derivative (Urea)
Precision (RSD) 1.5 - 2.5% (High variance due to weighing errors)< 0.5% (High precision)0.8 - 1.2%
Accuracy Prone to negative bias (Cl loss via HCl gas)High Accuracy (Direct molar ratio)Medium (Dependent on reaction yield)
Sample Req. 2–5 mg (Destructive)10–20 mg (Non-destructive)< 1 mg
Interferences Trapped solvent mimics C/H contentSolvent peaks resolved spectrallyImpurities separated chromatographically
Throughput Low (Requires glovebox)High (Automated)Medium (Prep time)
Cost Low (Consumables)High (Instrument time)Medium
Key Findings:
  • Chlorine Bias: EA frequently underestimates Chlorine content by 0.5–1.0% in this specific compound due to volatile HCl loss during the pre-combustion purge phase, even with sealed capsules.

  • Solvent Entrapment: Thiazolidine derivatives often trap synthesis solvents (DCM/THF). EA cannot distinguish Solvent-Carbon from Analyte-Carbon, leading to false "pass" or confusing "fail" results. qNMR resolves this by visualizing solvent peaks separately.

Decision Framework & Workflow

Which standard should you adopt? Use this logic gate to determine the appropriate method for your stage of development.

DecisionTree Start Start: Validate Purity of 1,3-Thiazolidine-3-carbonyl chloride Q_Purpose What is the data purpose? Start->Q_Purpose Branch_Pub Publication / Regulatory Filing (Requires 'Identity') Q_Purpose->Branch_Pub Branch_Internal Internal Synthesis Check (Requires 'Potency') Q_Purpose->Branch_Internal Method_EA Method: Elemental Analysis (Strict Glovebox Protocol) Branch_Pub->Method_EA Traditional Requirement Method_qNMR Method: qNMR (Internal Standard: Dimethyl Sulfone) Branch_Pub->Method_qNMR Modern Acceptance (ACS/JOC) Branch_Internal->Method_qNMR Best Accuracy Method_Titration Method: AgNO3 Titration (Specific for Cl content only) Branch_Internal->Method_Titration Quick Cl Check

Caption: Figure 2. Analytical decision matrix. qNMR is recommended for potency; EA is reserved for formal characterization if strictly required.

Recommendations

Based on the comparative data, the following standards are recommended for 1,3-thiazolidine-3-carbonyl chloride:

  • Primary Standard (Potency/Purity): Adopt qNMR using Dimethyl Sulfone as the internal standard.

    • Rationale: It eliminates moisture interference and differentiates residual solvent from the main scaffold.

    • Reference: ACS and JOC guidelines now accept qNMR as a substitute for EA for unstable intermediates [1].

  • Secondary Standard (Identity): If EA is mandatory (e.g., for a specific regulatory filing), use Indium-sealed tin capsules prepared in an Argon glovebox.

    • Acceptance Criteria: Widen Cl tolerance to ±0.6% to account for unavoidable hydrolysis, provided H/N values are within ±0.4%.

References

  • American Chemical Society (ACS). (2025). Author Guidelines: Characterization of New Compounds. Journal of Organic Chemistry.[1][2] [Link]

  • National Institutes of Health (NIH). (2009). Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides.[1][Link]

Sources

Comparative

Chromatographic Separation of 1,3-Thiazolidine-3-Carbonyl Chloride Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development Executive Summary & Technical Context 1,3-thiazolidine-3-carbonyl chloride derivatives are cri...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development

Executive Summary & Technical Context

1,3-thiazolidine-3-carbonyl chloride derivatives are critical electrophilic intermediates in the synthesis of peptidomimetics, including DPP-4 inhibitors (e.g., Teneligliptin) and penicillin analogs.

The Separation Challenge: Analyzing this specific moiety presents a dual challenge often overlooked in standard protocols:

  • Chemical Instability: The carbamoyl chloride group (-N-COCl) is highly moisture-sensitive and reactive toward nucleophiles (alcohols, amines). Standard Reversed-Phase (RP) HPLC conditions using water or methanol will cause rapid hydrolysis to the corresponding amine or methyl ester, leading to phantom peaks and quantitation errors.

  • Isomer Complexity:

    • Enantiomers: If the thiazolidine ring is substituted (e.g., at C4, derived from L-Cysteine), enantiomeric separation is required.

    • Rotamers: The partial double-bond character of the N-CO bond creates cis/trans rotational isomers that interconvert slowly on the NMR/HPLC timescale, often appearing as split peaks that can be mistaken for impurities.

This guide compares three distinct workflows to resolve these isomers, prioritizing data integrity and column longevity.

Comparative Analysis of Separation Methodologies

The following table contrasts the three primary approaches. Method A (Derivatization) is the industry "Gold Standard" for QC due to stability, while Method B is reserved for rapid in-process checks under strictly controlled conditions.

FeatureMethod A: Pre-Column Derivatization (Recommended) Method B: Direct Normal Phase (NP-HPLC) Method C: Supercritical Fluid Chromatography (SFC)
Mechanism Convert unstable -COCl to stable urea/amide using a chiral or achiral amine.Direct separation on polysaccharide columns using non-polar solvents.Separation using supercritical CO₂ + modifier.
Stability High. Analyte becomes chemically inert.Low. Risk of hydrolysis from trace moisture in mobile phase.Medium. CO₂ is inert, but modifiers (MeOH) can react.
Mobile Phase Hexane / IPA (Standard RP compatible).Hexane / Ethanol (Strictly Anhydrous).CO₂ / Acetonitrile (No alcohols).
Detection UV (enhanced by derivatizing agent).[1][2]UV (often weak for native thiazolidines).UV or MS.
Primary Use Final QC, purity assays, enantiomeric excess (ee) determination.Rapid reaction monitoring (IPC).Preparative scale purification.
Detailed Experimental Protocols
Method A: Pre-Column Derivatization (The Robust Protocol)

Rationale: By reacting the carbonyl chloride with a strong UV-absorbing amine (e.g., aniline or benzylamine), you "lock" the stereochemistry and eliminate the hydrolysis risk.

Reagents:

  • Analyte: 1,3-thiazolidine-3-carbonyl chloride (crude or purified).

  • Derivatizing Agent: Aniline (excess).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quenching Agent: Dilute HCl.

Workflow:

  • Dissolution: Dissolve 10 mg of sample in 1 mL anhydrous DCM.

  • Reaction: Add 20 µL Aniline (approx. 2 eq). Vortex for 30 seconds. The reaction is instantaneous.

    • Mechanism:[1][3][4][5]

      
      
      
  • Quench: Add 1 mL 1M HCl to remove excess aniline (forms water-soluble anilinium chloride).

  • Extraction: Discard aqueous layer. Dry organic layer over

    
    .[6]
    
  • Analysis: Inject the organic phase onto the HPLC.

Chromatographic Conditions (for the Derivative):

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (85:15 v/v).[2][7]

  • Flow Rate: 1.0 mL/min.[2][7]

  • Temperature: 25°C (Lower temperature improves resolution of rotamers if present).

  • Detection: UV @ 254 nm (Aniline chromophore).[2]

Method B: Direct Normal Phase (The "Dry" Protocol)

Rationale: Used when derivatization is undesirable (e.g., preparative isolation of the active chloride).

Critical Constraint: The system must be thoroughly flushed with anhydrous hexane to remove all traces of water/alcohol.

Chromatographic Conditions:

  • Column: Chiralpak IC (Immobilized phase, robust to DCM).

  • Mobile Phase: n-Hexane : Dichloromethane : THF (80:10:10). NO ALCOHOLS.

  • Flow Rate: 1.0 mL/min.[2][7]

  • Precaution: Use a drying tube on the solvent reservoir.

Visualization of Workflows

The following diagrams illustrate the decision logic and the derivatization pathway.

Thiazolidine_Workflow Start Sample: 1,3-Thiazolidine-3-carbonyl chloride Decision Is the goal Preparative Isolation or Analytical QC? Start->Decision Prep Goal: Preparative Isolation Decision->Prep Isolate Active Material QC Goal: Purity/Chiral QC Decision->QC Check Purity DirectMethod Method B: Direct Normal Phase (Strictly Anhydrous) Prep->DirectMethod DerivMethod Method A: Derivatization (Reaction with Aniline) QC->DerivMethod Isolation Fraction Collection (Hexane/DCM/THF) DirectMethod->Isolation Risk: Hydrolysis Analysis HPLC Analysis (Chiralcel OD-H / Hex:IPA) DerivMethod->Analysis Stable Urea Derivative

Caption: Decision matrix for selecting between direct isolation and analytical derivatization based on stability requirements.

Derivatization_Mechanism Step1 Unstable Carbonyl Chloride (R-N-COCl) Step2 Add Aniline (Nucleophile) Step1->Step2 DCM, RT Step3 Formation of Stable Urea (R-N-CO-NH-Ph) Step2->Step3 Fast Reaction Step4 Chiral HPLC Separation Step3->Step4 High UV Response

Caption: The chemical stabilization pathway converting the reactive chloride to a stable urea for accurate HPLC.

Data Interpretation & Troubleshooting
ObservationProbable CauseCorrective Action
Peak Broadening / Split Peaks Rotamers (Cis/Trans)Increase column temperature to 40°C to speed up rotation (coalescence), OR cool to 10°C to separate them fully.
New Peak Increasing Over Time Hydrolysis (Reaction with water)Check solvent dryness. If using Method B, ensure no MeOH is present in lines.
Poor Resolution (Rs < 1.5) Wrong Chiral SelectorSwitch from Amylose (AD-H) to Cellulose (OD-H) or Immobilized (IC).
Low Sensitivity Lack of ChromophoreUse Method A (Derivatization with Aniline adds a strong UV chromophore).
References
  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid. ResearchGate. Validated method using pre-column derivatization with aniline on Chiralcel OD-H.

  • Chiral Separation of Thiazide Diuretics by HPLC. National Institutes of Health (PubMed). Comparative study of polysaccharide columns (OD-RH, OJ-R) for thiazolidine-related scaffolds.

  • Acid Chlorides by HPLC: Stability and Analysis. Chromatography Forum. Expert discussion on the necessity of derivatization for acid/carbamoyl chlorides.

  • Reactivity of Thiazolidine-3-carbonyl chloride. National Institutes of Health (PMC). Discusses the electrophilic nature and stability of thiazolidine intermediates in dynamic combinatorial chemistry.

Sources

Validation

A Comparative Guide to the Purity Validation of 1,3-Thiazolidine-3-Carbonyl Chloride

Abstract For researchers and professionals in drug development, the purity of reactive intermediates is not merely a quality metric; it is a cornerstone of reproducible and reliable downstream synthesis. 1,3-Thiazolidine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development, the purity of reactive intermediates is not merely a quality metric; it is a cornerstone of reproducible and reliable downstream synthesis. 1,3-Thiazolidine-3-carbonyl chloride is a valuable acylating agent, but its inherent reactivity presents significant challenges for accurate purity assessment. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. We move beyond simple protocol listings to explain the causal-driven choices behind method selection, offering a framework for establishing self-validating and trustworthy analytical systems. This guide compares direct spectroscopic methods (NMR, FTIR) with indirect chromatographic techniques requiring derivatization (HPLC, GC), providing detailed protocols and supporting data to empower researchers in selecting the optimal strategy for their specific needs.

The Challenge of Purity: Why 1,3-Thiazolidine-3-Carbonyl Chloride Demands a Nuanced Approach

1,3-Thiazolidine-3-carbonyl chloride is a member of the acyl chloride family, a class of compounds renowned for their high reactivity as acylating agents in organic synthesis.[1] This reactivity, however, is a double-edged sword. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis and the formation of the corresponding carboxylic acid and hydrochloric acid.[2][3] This instability complicates direct analysis, as conventional methods like reverse-phase HPLC can lead to on-column degradation, yielding inaccurate and misleading purity profiles.[3]

Therefore, a robust purity validation strategy must either:

  • Employ non-destructive, rapid techniques that provide a structural snapshot of the bulk material.

  • Convert the analyte into a stable derivative that is amenable to high-resolution separation techniques.

This guide will explore and compare both approaches, providing the technical rationale to select the most appropriate method.

Experimental Workflow for Purity Validation

The validation process involves a multi-pronged approach to ensure a comprehensive understanding of the sample's composition. The overall workflow is designed to identify the principal compound, quantify its purity, and detect potential process-related impurities or degradation products.

Purity Validation Workflow cluster_synthesis Sample Origin cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation & Reporting synth Synthesis of 1,3-Thiazolidine-3-Carbonyl Chloride direct_prep Direct Analysis Prep (Inert solvent, e.g., CDCl3) synth->direct_prep Path 1 deriv_prep Derivatization (e.g., with Methanol or 2-Nitrophenylhydrazine) synth->deriv_prep Path 2 nmr NMR Spectroscopy (¹H, ¹³C) direct_prep->nmr ftir FTIR Spectroscopy direct_prep->ftir hplc HPLC-UV/DAD deriv_prep->hplc gc GC-MS/FID deriv_prep->gc analysis Qualitative & Quantitative Analysis nmr->analysis ftir->analysis hplc->analysis gc->analysis report Purity Report & Impurity Profile analysis->report

Caption: Overall workflow for the purity validation of reactive acyl chlorides.

Method Comparison: Direct vs. Derivatization Approaches

The selection of an analytical technique is dictated by the specific question being asked. Is a quick identity check needed, or is a precise quantification of trace impurities required?

Direct Spectroscopic Analysis

Direct methods are powerful for confirming the identity and assessing the major components of a freshly synthesized batch. They require minimal sample preparation, reducing the risk of degradation.

  • Expertise & Experience: NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity. For 1,3-thiazolidine-3-carbonyl chloride, specific chemical shifts for the thiazolidine ring protons and the carbonyl carbon are expected. The presence of impurities, such as the hydrolyzed carboxylic acid or unreacted starting materials, can be readily identified by the appearance of characteristic new signals. For quantitative analysis (qNMR), a certified internal standard is added to the sample, allowing for a direct and highly accurate determination of purity without the need for a reference standard of the analyte itself.

  • Trustworthiness: The method's trustworthiness is established by running spectra of known related compounds (e.g., the starting thiazolidine and the expected hydrolysis product) to confirm signal assignments. The integration of proton signals provides a direct stoichiometric ratio of the compound to its impurities.

  • Protocol: ¹H NMR Analysis

    • Ensure all glassware is scrupulously dried to prevent hydrolysis.

    • In a nitrogen-filled glovebox or bag, accurately weigh approximately 5-10 mg of the 1,3-thiazolidine-3-carbonyl chloride sample.

    • Dissolve the sample in ~0.7 mL of a dry deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a dry NMR tube and cap securely.

    • Acquire the ¹H NMR spectrum immediately.

    • Process the data, integrating all relevant signals. Purity is calculated based on the relative integration of analyte peaks versus identified impurity peaks.

  • Expertise & Experience: FTIR is an excellent, rapid technique for confirming the presence of key functional groups. Acyl chlorides exhibit a characteristic and strong carbonyl (C=O) stretching absorption at a high frequency, typically in the range of 1810–1775 cm⁻¹.[4][5] This is significantly higher than the C=O stretch of the corresponding carboxylic acid (~1710 cm⁻¹) or potential ester impurities (~1735 cm⁻¹), making it a distinctive marker.[5]

  • Trustworthiness: The technique is self-validating through comparison with established spectral libraries and by observing the absence or minimal presence of a broad -OH stretch (from the carboxylic acid) around 3300-2500 cm⁻¹.

  • Protocol: FTIR Analysis (ATR)

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum.

    • Place a small amount of the solid 1,3-thiazolidine-3-carbonyl chloride sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the sample spectrum.

    • Identify the C=O stretching frequency to confirm the acyl chloride group and check for the presence of other key functional group absorptions.

Indirect Chromatographic Analysis (Post-Derivatization)

For high-sensitivity quantification and separation of closely related impurities, chromatography is unparalleled. However, due to the reactivity of acyl chlorides, derivatization into a more stable compound is essential for reliable results.[3][6][7]

Derivatization Decision Tree start Goal of Analysis? goal1 Quantify Volatile Impurities & Structural Confirmation start->goal1 goal2 Quantify Trace-Level Impurities with High Sensitivity start->goal2 prep1 Derivatize with Methanol to form stable methyl ester goal1->prep1 prep2 Derivatize with 2-Nitrophenylhydrazine to form stable, UV-active hydrazide goal2->prep2 method1 GC-MS / GC-FID method2 HPLC-UV/DAD prep1->method1 prep2->method2

Caption: Decision tree for selecting a derivatization-based method.

  • Expertise & Experience: GC offers superior separation efficiency for volatile and thermally stable compounds.[2] By converting the acyl chloride to a simple methyl ester via reaction with methanol, we create a derivative that is ideal for GC analysis.[6][7] A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometry (MS) detector allows for the definitive identification of impurity peaks based on their mass fragmentation patterns.

  • Trustworthiness: Method validation involves analyzing the derivatized starting materials and expected side-products to confirm their retention times and ensure specificity. Linearity, accuracy, and precision are established using a calibrated standard of the derivatized analyte.

  • Protocol: GC Analysis via Methanol Derivatization

    • Accurately weigh ~10 mg of the acyl chloride into a vial.

    • Add 1 mL of anhydrous methanol and a suitable internal standard (e.g., dodecane) in a non-interfering solvent like dichloromethane.

    • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction is rapid.

    • Inject 1 µL of the resulting solution into the GC-FID/MS system.

    • Use a standard non-polar column (e.g., DB-5ms) with a suitable temperature program to separate the methyl ester derivative from any impurities.

    • Quantify purity based on the peak area ratio of the analyte derivative to the internal standard.

  • Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis. For acyl chlorides, direct analysis is problematic, but derivatization with a UV-active reagent transforms the analyte into a stable compound that can be detected with high sensitivity.[8][9] 2-Nitrophenylhydrazine is an excellent choice as it reacts quickly with the acyl chloride to form a hydrazide derivative that has a strong UV absorbance at a higher wavelength (e.g., ~395 nm), minimizing interference from the drug substance matrix.[9][10]

  • Trustworthiness: This method is validated for specificity by demonstrating that neither the excess derivatizing reagent nor derivatives of potential impurities co-elute with the main peak. A calibration curve is generated to prove linearity and enable accurate quantification down to trace levels.[9][10]

  • Protocol: HPLC Analysis via 2-Nitrophenylhydrazine Derivatization

    • Derivatizing Reagent Solution: Prepare a solution of 2-nitrophenylhydrazine (e.g., 100 µg/mL) in anhydrous acetonitrile.

    • Sample Preparation: Accurately weigh ~5 mg of the acyl chloride into a volumetric flask and dilute with anhydrous acetonitrile.

    • Derivatization: In a vial, mix 1 mL of the sample solution with 1 mL of the derivatizing reagent solution.

    • Allow the reaction to proceed at room temperature for 30 minutes.[9]

    • Inject 10 µL of the reaction mixture into the HPLC-DAD system.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Gradient of acetonitrile and water.

      • Detection: Diode Array Detector (DAD) monitoring at the λmax of the derivative (e.g., 395 nm).

    • Quantify based on the peak area against a calibration curve prepared from a reference standard of the derivatized product.

Comparative Data Summary

The choice of method depends on a trade-off between speed, sensitivity, and the type of information required.

Parameter ¹H NMR FTIR GC-FID/MS (derivatized) HPLC-UV/DAD (derivatized)
Principle Nuclear spin in a magnetic fieldMolecular vibrationsVolatility-based separationPolarity-based separation
Primary Use Structure confirmation, Purity (>1%)Functional group IDImpurity profiling, Purity (>0.05%)Trace impurity analysis, Purity (>0.01%)
Sample Prep Simple dissolutionNone (for ATR)Derivatization requiredDerivatization required
Quantitative? Yes (qNMR)No (Semi-quantitative at best)Yes (Excellent)Yes (Excellent)
Sensitivity Low to ModerateLowHighVery High
Key Advantage Unambiguous structure IDVery fast, simpleHigh resolution, MS identificationHigh sensitivity, robust for pharma
Key Limitation Lower sensitivity for trace impuritiesNot quantitativeRequires derivatizationRequires derivatization, chromophore

Conclusion and Recommendations

There is no single "best" method for validating the purity of 1,3-thiazolidine-3-carbonyl chloride. A comprehensive and trustworthy assessment relies on an orthogonal approach, leveraging the strengths of multiple techniques.

  • For Routine Synthesis Confirmation: A combination of FTIR and ¹H NMR is highly effective. FTIR provides a rapid and unambiguous confirmation of the acyl chloride functional group in seconds, while NMR confirms the overall structure and provides a good estimate of purity for major components.

  • For Process Development and Impurity Profiling: GC-MS following methanol derivatization is the superior choice. Its high resolving power can separate closely related impurities, and the mass spectrometer provides invaluable structural information for their identification.

  • For Quality Control and Trace Analysis in a Pharmaceutical Setting: A validated derivatization HPLC-UV/DAD method is the gold standard.[9][10] Its high sensitivity, robustness, and precision make it ideal for quantifying residual acyl chloride at the ppm level, which is often a regulatory requirement for reactive and potentially genotoxic impurities.[8]

By understanding the causality behind each analytical choice—from the necessity of derivatization to the selection of a specific reagent—researchers can design and implement robust, self-validating purity assessment protocols that ensure the quality and integrity of their synthetic work.

References

  • Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers. (2026, January 14). Google Cloud.
  • A Researcher's Guide to Assessing the Purity of Synthesized Sorbic Chloride. (n.d.). Benchchem.
  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.). MDPI.
  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.). Google Patents.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017, June 5). PubMed.
  • Infrared Spectroscopy. (n.d.). LibreTexts Chemistry.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (n.d.). ResearchGate.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (n.d.). Semantic Scholar.
  • Synthesis, structure and biological activities of 1,3-thiazolidine derivatives. (2025, August 7). ResearchGate.
  • Advanced Spectroscopic Methods for Carbonyl Analysis. (2025, July 24). Patsnap Eureka.
  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS Publications.
  • Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. (n.d.). ResearchGate.
  • ¹H and ¹³C NMR spectrum of 4CH2Cl. The presence of carbonyl ester... (n.d.). ResearchGate.
  • Spectroscopic properties of carbonyl compounds. (2025, October 4). Oxford University Press.
  • Acylating agents. (n.d.). Ace Chemistry.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Thiazolidine-3-Carbonyl Chloride

Executive Directive: Understanding the Core Hazard 1,3-Thiazolidine-3-carbonyl chloride is a reactive acyl chloride. Its hazardous nature stems from the electrophilic carbonyl carbon bonded to a chlorine atom, a good lea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Understanding the Core Hazard

1,3-Thiazolidine-3-carbonyl chloride is a reactive acyl chloride. Its hazardous nature stems from the electrophilic carbonyl carbon bonded to a chlorine atom, a good leaving group. This functional group makes the compound highly susceptible to nucleophilic attack, particularly by water, leading to a violent, exothermic reaction.[1][2] The primary objective of any disposal procedure is the controlled and safe neutralization of this reactive acyl chloride moiety, converting it into a stable, less hazardous derivative before it enters the chemical waste stream. This guide provides the foundational principles and actionable protocols to achieve this safely.

Hazard Profile and Immediate Safety Imperatives

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Profile of 1,3-Thiazolidine-3-Carbonyl Chloride and Related Acyl Chlorides

Hazard CategoryDescriptionRationale and CausalityPrimary Sources
Corrosivity Causes severe skin burns and eye damage.[1][2]The compound readily hydrolyzes upon contact with moisture (e.g., on skin or in eyes) to form hydrochloric acid (HCl), a strong corrosive acid.[1][2][3]
Reactivity Reacts violently with water, strong bases, and strong oxidizing agents.[1]As an acyl chloride, it undergoes rapid, exothermic nucleophilic acyl substitution. The reaction with water is particularly vigorous, liberating toxic hydrogen chloride gas.[1][2][1][2]
Inhalation Toxicity May cause respiratory irritation.[2][4]Inhalation of vapors or aerosols can lead to the formation of HCl in the moist environment of the respiratory tract, causing irritation and potential damage.[1][2][4]
Hazardous Decomposition Combustion or uncontrolled reaction can produce toxic gases.Thermal decomposition or reaction with water can liberate hydrogen chloride, sulfur oxides (SOx), and nitrogen oxides (NOx).[1][5][1][5]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Disposal Workflow: A Step-by-Step Protocol

The recommended disposal method involves a controlled neutralization reaction by slowly adding the 1,3-thiazolidine-3-carbonyl chloride to a basic solution. This process safely converts the reactive compound into the significantly less reactive sodium salt of 1,3-thiazolidine-3-carboxylic acid.

Experimental Protocol: Neutralization of 1,3-Thiazolidine-3-Carbonyl Chloride

Materials:

  • 1,3-Thiazolidine-3-carbonyl chloride waste

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)

  • Large beaker (at least 10x the volume of the acyl chloride)

  • Stir plate and magnetic stir bar

  • Ice bath

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation: In a certified chemical fume hood, place the large beaker containing the 5% sodium bicarbonate solution on the stir plate and begin gentle stirring. Place the beaker in an ice bath to cool the solution.

    • Scientific Rationale: The large volume of the basic solution acts as a heat sink to absorb the energy from the exothermic reaction. Cooling the solution further helps to control the reaction rate. Sodium bicarbonate is a weak base, offering a more controlled reaction compared to a strong base like NaOH.[6]

  • Slow Addition: Using a pipette or dropping funnel, add the 1,3-thiazolidine-3-carbonyl chloride to the stirred, cold basic solution dropwise. The rate of addition should be slow enough to prevent any excessive bubbling, fuming, or temperature increase.

    • Scientific Rationale: This slow, controlled addition is the most critical step. It ensures that the heat generated is safely dissipated and prevents the violent evolution of gases (HCl and CO₂ if using bicarbonate) from causing splashes.[7]

  • Reaction Monitoring: Continue stirring the solution in the ice bath for at least 1-2 hours after the addition is complete to ensure the reaction has gone to completion.

  • Neutralization Verification: Once the reaction is complete, remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. If it is still basic, neutralize it to a pH between 6 and 8 by slowly adding dilute hydrochloric acid.

  • Final Disposal: The resulting neutralized aqueous solution contains the sodium salt of 1,3-thiazolidine-3-carboxylic acid, sodium chloride, and water. This solution must be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department.[8]

    • Scientific Rationale: Although neutralized, the solution contains a sulfur-based organic compound and should not be disposed of down the drain.[9][10] Proper labeling and disposal through official channels are mandatory.[8]

Logical Flow of Disposal Operations

The following diagram illustrates the decision-making process and workflow for handling waste 1,3-thiazolidine-3-carbonyl chloride.

G Diagram 1: Disposal Decision Workflow start Identify Waste 1,3-Thiazolidine-3-Carbonyl Chloride ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood check_spill Is there a spill? fume_hood->check_spill spill_major Major Spill: Evacuate Area Contact EHS Immediately check_spill->spill_major Yes (Major) spill_minor Minor Spill: Absorb with Inert Material (Sand) Collect with Non-Sparking Tools check_spill->spill_minor Yes (Minor) disposal_protocol Proceed with Neutralization Protocol check_spill->disposal_protocol No spill_minor->disposal_protocol prepare_base Step 1: Prepare Cold, Stirred 5% NaHCO₃ Solution in Ice Bath disposal_protocol->prepare_base add_waste Step 2: Add Acyl Chloride Dropwise to Basic Solution prepare_base->add_waste monitor Step 3: Stir for 1-2 Hours After Addition is Complete add_waste->monitor check_ph Step 4: Check and Adjust pH to Neutral (6-8) monitor->check_ph final_waste Step 5: Transfer to Labeled Hazardous Waste Container check_ph->final_waste end Disposal Complete final_waste->end

Caption: Disposal decision and operational workflow.

The Chemistry of Safe Disposal

The core of this procedure is a nucleophilic acyl substitution reaction. The hydroxide or bicarbonate ion from the basic solution acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The resulting carboxylic acid is immediately deprotonated by the excess base to form the stable and water-soluble carboxylate salt.

Caption: The chemical reaction pathway for neutralization.

References

  • Benchchem. Safe Disposal of Cyclopent-3-ene-1-carbonyl chloride: A Step-by-Step Guide. Benchchem. Accessed February 16, 2026.
  • Fisher Scientific. SAFETY DATA SHEET: 1,3-Thiazole-2-carbonyl chloride. Fisher Scientific. Accessed February 16, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET: thionyl chloride. Sigma-Aldrich. Accessed February 16, 2026.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: Thiazolidine-2-carboxylic acid. Thermo Fisher Scientific. Accessed February 16, 2026.
  • Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government Program. Accessed February 16, 2026.
  • Merck Millipore. SAFETY DATA SHEET. Merck Millipore. Accessed February 16, 2026.
  • Santa Cruz Biotechnology. 1,3-Thiazolidine-4-carboxylic acid Safety Data Sheet. Santa Cruz Biotechnology. Accessed February 16, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET: Acetyl chloride. Sigma-Aldrich. Accessed February 16, 2026.
  • Carl ROTH. Safety Data Sheet: Sulphur. Carl ROTH. Accessed February 16, 2026.
  • Fisher Scientific. SAFETY DATA SHEET: Thiazolidine. Fisher Scientific. Accessed February 16, 2026.
  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Accessed February 16, 2026.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. Accessed February 16, 2026.
  • University of California, Los Angeles. Standard Operating Procedure: Hydrochloric Acid. UCLA. Accessed February 16, 2026.
  • ChemicalBook. THIAZOLIDINE | 504-78-9. ChemicalBook. Accessed February 16, 2026.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Accessed February 16, 2026.
  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Accessed February 16, 2026.
  • Chemistry LibreTexts. 21.7: Reduction of Carbonyl Compounds and Acid Chlorides Through Catalytic Hydrogenation. Chemistry LibreTexts. Accessed February 16, 2026.
  • Wikipedia. Thiazolidine. Wikipedia. Accessed February 16, 2026.
  • PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. PubChem. Accessed February 16, 2026.

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